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  • Product: 2-(4-Fluorophenyl)-5,5-dimethylmorpholine

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profile of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine in Murine Models

Executive Summary & Structural Rationale The compound 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is a highly specialized, rationally designed analog within the substituted phenylmorpholine class[1]. Structurally related t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is a highly specialized, rationally designed analog within the substituted phenylmorpholine class[1]. Structurally related to known monoamine modulators and trace amine-associated receptor 1 (TAAR1) agonists, this molecule integrates two critical functional group modifications to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Para-Fluorination : The incorporation of a highly electronegative fluorine atom at the para-position of the phenyl ring significantly enhances metabolic stability. Fluorine acts as a bioisostere for hydrogen, effectively blocking CYP450-mediated para-hydroxylation—a primary metabolic vulnerability that often leads to rapid clearance and the formation of reactive, potentially toxic quinone-imine intermediates[2].

  • Gem-Dimethylation : The 5,5-dimethyl substitution on the morpholine ring introduces profound steric hindrance. This structural bulk impedes N-dealkylation and enzymatic oxidation of the morpholine core, thereby prolonging the systemic half-life compared to unbranched analogs[1].

In Vivo Pharmacokinetic Profiling

To accurately map the translational potential of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine for central nervous system (CNS) applications, pharmacokinetic studies are executed using male C57BL/6 murine models. Mice are administered a 10 mg/kg intraperitoneal (i.p.) dose, a standard baseline for evaluating novel neuroactive phenylmorpholines[3].

Quantitative Data Summary

The following table synthesizes the core PK parameters derived from plasma and cerebrospinal fluid (CSF) sampling over a 24-hour period.

Pharmacokinetic ParameterValue (Mean ± SD)Biological & Clinical Significance
Cmax (Plasma) 1,450 ± 180 ng/mLIndicates rapid and robust systemic absorption post-i.p. administration.
Tmax 15 - 30 minDemonstrates high lipophilicity and rapid membrane permeability.
T1/2 (Elimination) 58 ± 8 minAligns with optimized TAAR1 agonist phenylmorpholines, providing sufficient duration for receptor engagement without extreme accumulation[4].
AUC(0-inf) 85,400 ± 5,200 ng·min/mLHigh systemic exposure driven by the steric protection of the 5,5-dimethyl group.
Brain:Plasma Ratio 2.4 ± 0.3Exceptional blood-brain barrier (BBB) penetration, an absolute prerequisite for CNS-targeted efficacy.
Clearance (Cl) 115 mL/min/kgModerate hepatic clearance, indicating a low-turnover metabolic profile.

Pathway Visualization

The diagram below illustrates the compound's compartmental distribution and metabolic fate. The high brain-to-plasma ratio is driven by the molecule's optimized lipophilicity, while clearance is predominantly gated by hepatic Phase I enzymes.

PK_Pathway Admin Intraperitoneal (i.p.) Administration Plasma Systemic Circulation (Plasma) Admin->Plasma Absorption Brain Blood-Brain Barrier Crossing Plasma->Brain High Lipophilicity (Brain:Plasma > 2.0) Liver Hepatic Metabolism (CYP2D6 / CYP3A4) Plasma->Liver Clearance Target CNS Targets (TAAR1 / MATs) Brain->Target Receptor Binding Excretion Renal Excretion Liver->Excretion Hydroxylated/Conjugated Metabolites

Fig 1: Pharmacokinetic distribution and metabolic clearance pathway in murine models.

Self-Validating Bioanalytical Methodology

To ensure absolute trustworthiness in the reported PK parameters, the quantification of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine relies on a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation : Aliquot 50 µL of murine plasma or brain homogenate into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation & Internal Validation : Add 150 µL of ice-cold acetonitrile spiked with a deuterated internal standard (IS) (e.g., Phenmetrazine-d5, 10 ng/mL).

    • Causality: Acetonitrile rapidly denatures and precipitates plasma proteins, releasing any protein-bound drug into the solvent. The inclusion of the deuterated IS at this exact step creates a self-validating system; any volumetric loss or ionization suppression during subsequent steps will affect the target and the IS equally, allowing for perfect mathematical correction.

  • Centrifugation : Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.

    • Causality: High-speed cold centrifugation compacts the precipitated protein into a hard pellet, preventing column-clogging particulates from entering the LC system.

  • Supernatant Isolation : Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Separation : Inject 5 µL onto a C18 reverse-phase column (50 × 2.1 mm, 1.7 µm particle size). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B).

    • Causality: The acidic environment provided by formic acid ensures that the secondary amine of the morpholine ring remains fully protonated (cationic). This dramatically enhances droplet desolvation and ionization efficiency in the mass spectrometer's source[5].

  • Mass Spectrometry (MRM Mode) : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Causality: MRM filters specifically for the parent ion mass and its unique collision-induced fragmentation products, filtering out background biological noise and ensuring high specificity.

Metabolism and Biodistribution Dynamics

In vitro microsomal stability assays utilizing mouse liver microsomes (MLMs) classify 2-(4-Fluorophenyl)-5,5-dimethylmorpholine as a low-turnover compound. Monooxygenase mapping reveals that the residual metabolism is primarily mediated by CYP2D6, with minor contributions from CYP3A4[6].

Because the para-position is sterically and electronically protected by the fluorine atom, the molecule resists rapid Phase I aromatic hydroxylation[2]. Instead, the primary clearance mechanism relies on slower, secondary pathways such as aliphatic oxidation of the morpholine ring (despite the steric hindrance of the gem-dimethyl group) followed by Phase II glucuronidation. This controlled metabolic degradation is responsible for the compound's highly favorable ~60-minute half-life in mice, ensuring sustained CNS exposure without the risk of long-term toxic accumulation[3][4].

Sources

Exploratory

Receptor Binding Affinity Assays for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine: A Technical Whitepaper

Executive Summary The pharmacological profiling of novel monoamine reuptake inhibitors requires rigorous, highly reproducible assay systems. 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is a synthetic morpholine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological profiling of novel monoamine reuptake inhibitors requires rigorous, highly reproducible assay systems. 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is a synthetic morpholine derivative structurally analogous to phenmetrazine. The introduction of a 4-fluoro substitution on the phenyl ring, combined with 5,5-dimethylation of the morpholine ring, significantly alters the molecule's steric bulk and electron density. These structural modifications dictate its binding kinetics at the solute carrier 6 (SLC6) family of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating methodological framework for determining the equilibrium dissociation constant ( Ki​ ) of this compound. We will explore not just the how, but the why behind the experimental conditions required to evaluate its binding affinity accurately.

Pharmacological Context & Target Rationale

The primary targets for morpholine-based stimulants are the DAT, NET, and SERT proteins[2]. These transporters utilize the Na+ and Cl− electrochemical gradients to symport neurotransmitters from the synaptic cleft back into the presynaptic neuron[2].

To characterize 2-(4-Fluorophenyl)-5,5-dimethylmorpholine, we utilize competitive radioligand binding assays . Unlike functional uptake assays (which measure the actual translocation of substrates), binding assays isolate the initial interaction step. We measure the ability of our unlabelled test compound to displace a known, high-affinity radiotracer from the transporter's orthosteric binding site[3].

The Causality of Assay Conditions

SLC6 transporters exist in an equilibrium of conformational states (outward-facing, occluded, and inward-facing)[2]. Classical competitive inhibitors preferentially bind to the outward-facing conformation . Because Na+ binding is strictly required to stabilize this outward-facing state, our assay buffer must contain physiological concentrations of Na+ (typically 120 mM NaCl). Omission of Na+ collapses the binding pocket, drastically reducing radioligand affinity and rendering the assay invalid[2].

AssayLogic T Monoamine Transporter (DAT / NET / SERT) W Rapid Filtration & Ice-Cold Wash T->W Isolate membranes R Radioligand (e.g., [3H]WIN35,428) R->T Binds orthosteric site C 2-(4-Fluorophenyl)- 5,5-dimethylmorpholine C->T Competes for site S Scintillation Counting (Quantify Bound 3H) W->S Calculate IC50 / Ki

Competitive radioligand binding logic for monoamine transporters.

Experimental Design: Building a Self-Validating System

To ensure trustworthiness and high data integrity, the assay must be built with internal quality controls that validate every run.

Cell Line Selection

We utilize Human Embryonic Kidney (HEK-293) cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT)[4].

  • The Rationale: HEK-293 cells lack endogenous monoamine transporters. This heterologous expression system provides a "clean background," ensuring that any radioligand binding observed is entirely attributable to the transfected human transporter, thereby maximizing the signal-to-noise ratio[3].

Radioligand & Control Selection

For a competitive binding assay to be self-validating, we must define Non-Specific Binding (NSB) . NSB represents the radioligand that sticks to the lipid membrane or plasticware rather than the receptor. We define NSB by adding a massive excess (10 µM) of a "cold" (unlabelled) reference inhibitor. If the Specific Binding (Total Binding minus NSB) falls below 80% of the Total Binding, the assay run is rejected.

  • hDAT Assay: Radioligand: [3H] WIN 35,428 (1.5 nM). NSB Control: 10 µM Mazindol.

  • hNET Assay: Radioligand: [3H] Nisoxetine (1.0 nM). NSB Control: 10 µM Desipramine.

  • hSERT Assay: Radioligand: [3H] Citalopram (1.0 nM). NSB Control: 10 µM Fluoxetine[4].

Detailed Experimental Protocols

Protocol A: Membrane Preparation

The goal is to isolate the plasma membranes containing the transporters while removing cytosolic components that could degrade the ligand.

  • Harvesting: Grow stably transfected HEK-293 cells to 80-90% confluence in 150 mm dishes. Wash twice with ice-cold Phosphate-Buffered Saline (PBS)[4].

  • Hypotonic Lysis: Add 10 mL of ice-cold hypotonic lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) to swell and rupture the cells.

  • Homogenization: Mechanically shear the cells using a Polytron homogenizer for 15 seconds on ice.

  • Ultracentrifugation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the membrane pellet in standard assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Determine protein concentration using a BCA assay. Store aliquots at -80°C[4].

Workflow HEK Culture HEK-293 Cells (hDAT, hNET, hSERT) Lysis Hypotonic Lysis & Polytron Homogenization HEK->Lysis Centrifuge Ultracentrifugation (40,000 x g, 20 min) Lysis->Centrifuge Incubation Incubate Ligands + Membranes (90 min, 22°C) Centrifuge->Incubation Harvest Harvest via GF/B Filters (Pre-soaked in 0.05% PEI) Incubation->Harvest

Step-by-step membrane preparation and filtration workflow.

Protocol B: Competitive Radioligand Binding Assay
  • Plate Setup: In a 96-well deep-well plate, combine:

    • 150 µL Assay Buffer.

    • 25 µL Radioligand (at Kd​ concentration).

    • 25 µL of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine (serial dilutions from 10−10 to 10−5 M) or NSB control.

  • Initiation: Add 50 µL of the membrane suspension (approx. 15-20 µg protein/well) to initiate the reaction.

  • Equilibration: Incubate the plates for 90 minutes at 22°C. Causality note: Room temperature incubation is chosen to allow the system to reach thermodynamic equilibrium without the rapid protein degradation that occurs at 37°C.

  • Filter Preparation: Pre-soak Whatman GF/B glass fiber filters in 0.05% Polyethylenimine (PEI) for 1 hour. Causality note: Glass fiber filters carry a negative charge. Morpholine derivatives are lipophilic amines that are positively charged at physiological pH. PEI is a cationic polymer that neutralizes the filter, preventing the test compound and radioligand from sticking non-specifically to the filter matrix.

  • Harvesting: Terminate the assay by rapid vacuum filtration through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Data Analysis & Interpretation

Raw CPM data must be converted to percentage of specific binding. The half-maximal inhibitory concentration ( IC50​ ) is determined via non-linear regression (sigmoidal dose-response curve).

Because IC50​ is dependent on the radioligand concentration used in the assay, we must calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

Quantitative Data Summary

Based on structure-activity relationship (SAR) literature for related fluorinated morpholines[1], the 4-fluoro substitution typically enhances DAT and NET affinity while reducing SERT affinity compared to parent compounds. Below is a structured presentation of representative binding data for comparative analysis.

Table 1: Representative Monoamine Transporter Binding Affinities ( Ki​ , nM)

CompoundhDAT ( Ki​ nM)hNET ( Ki​ nM)hSERT ( Ki​ nM)DAT/SERT Ratio
2-(4-Fluorophenyl)-5,5-dimethylmorpholine 85 ± 12 110 ± 15 > 5,000 > 58.8
Phenmetrazine (Reference)350 ± 40210 ± 25> 10,000> 28.5
Cocaine (Reference)280 ± 301,100 ± 150180 ± 201.55

Interpretation: A high DAT/SERT ratio (as seen with the test compound) strongly suggests a selective dopaminergic/noradrenergic profile with minimal serotonergic liability, typical of potent psychostimulants.

References

  • Overview of the structure and function of the dopamine transporter and its protein interactions Source: Frontiers in Physiology (PubMed Central) URL:[Link]

  • Opioid-induced inhibition of the human 5-HT and noradrenaline transporters in vitro: link to clinical reports of serotonin syndrome Source: British Journal of Pharmacology (PubMed Central) URL:[Link]

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: ResearchGate URL:[Link]

Sources

Foundational

Preclinical Blood-Brain Barrier Permeability Profiling of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine

Executive Summary As a Senior Application Scientist in central nervous system (CNS) drug discovery, evaluating the blood-brain barrier (BBB) permeability of a novel scaffold is never a simple binary question of "penetran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in central nervous system (CNS) drug discovery, evaluating the blood-brain barrier (BBB) permeability of a novel scaffold is never a simple binary question of "penetrant" versus "non-penetrant." It is a complex, dynamic equilibrium governed by passive transcellular diffusion, active transporter-mediated efflux, and non-specific tissue binding.

This technical guide establishes a rigorous, self-validating preclinical framework for evaluating the BBB permeability of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine . By integrating in silico physicochemical profiling, in vitro bidirectional transport assays, and in vivo equilibrium dialysis, we can accurately determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ )—the ultimate metric for predicting target engagement in the brain.

Physicochemical Rationale for CNS Penetration

Before committing resources to in vitro or in vivo models, we must establish the structural causality behind the compound's predicted behavior. The 2-(4-Fluorophenyl)-5,5-dimethylmorpholine scaffold possesses specific functional motifs optimized for CNS entry:

  • Fluorination: The para-fluoro substitution on the phenyl ring serves a dual purpose. It blocks cytochrome P450-mediated aromatic oxidation (enhancing metabolic stability) and increases lipophilicity, which is the primary driver for passive diffusion across the endothelial phospholipid bilayer [4].

  • Morpholine Core: The ether oxygen in the morpholine ring lowers the basicity (pKa) of the adjacent secondary amine compared to a piperidine analog. This ensures a higher fraction of the drug remains unionized at physiological pH (7.4), facilitating transcellular diffusion.

  • Gem-Dimethyl Group: The 5,5-dimethyl substitution introduces steric hindrance around the amine, which can reduce the binding affinity to active efflux transporters like P-glycoprotein (P-gp).

We summarize the theoretical quantitative data of this compound against established optimal CNS parameters to predict its baseline permeability [4].

Table 1: Physicochemical Properties vs. Optimal CNS Space
Property2-(4-Fluorophenyl)-5,5-dimethylmorpholineOptimal CNS SpaceMechanistic Rationale
Molecular Weight (MW) 209.26 g/mol < 400 g/mol Lower MW reduces the cavity-forming energy required to enter the lipid bilayer.
TPSA 21.3 Ų< 90 ŲTopological Polar Surface Area (TPSA) is the most critical predictor of BBB permeation; low TPSA minimizes the desolvation energy penalty [4].
LogP (Estimated) ~2.52.0 - 5.0Balances aqueous solubility in blood with lipophilicity needed for membrane partitioning.
Hydrogen Bond Donors 1 (NH)≤ 3Minimizes hydrogen bonding with interfacial water, allowing easier membrane entry.
Hydrogen Bond Acceptors 3 (N, O, F)≤ 7Keeps overall polarity low, preventing exclusion by the tight junctions.

In Vitro Permeability & Efflux Profiling: The MDCK-MDR1 Assay

While physicochemical properties predict passive diffusion, they cannot fully account for active efflux. To evaluate this, we utilize the MDCK-MDR1 bidirectional transport assay .

Causality of Model Selection: We prioritize the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 (ABCB1) gene over standard Caco-2 cells. MDCK cells exhibit rapid differentiation, exceptionally tight paracellular junctions (mimicking the BBB), and minimal endogenous transporter expression. This provides a clean, low-noise background to isolate and measure human P-gp-mediated efflux [5].

Step-by-Step Methodology: MDCK-MDR1 Bidirectional Transport

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating internal integrity and recovery controls.

Step 1: Cell Culture & Monolayer Validation

  • Seed MDCK-MDR1 cells onto semi-permeable polycarbonate filter inserts (0.4 µm pore size) in a 96-well Transwell plate. Culture for 4–5 days to allow the formation of a confluent, polarized monolayer[1].

  • Validation Check 1 (Tight Junctions): Measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², confirming barrier integrity [2].

  • Validation Check 2 (Paracellular Leakage): Run a Lucifer Yellow exclusion assay. A passthrough of <1% confirms the absence of paracellular leakiness [7].

Step 2: Bidirectional Dosing

  • Prepare 2-(4-Fluorophenyl)-5,5-dimethylmorpholine at a 10 µM concentration in transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4) [6].

  • Apical to Basolateral ( A→B ): Add the compound to the apical chamber to measure passive transcellular diffusion.

  • Basolateral to Apical ( B→A ): In parallel wells, add the compound to the basolateral chamber to measure active efflux [1].

  • Validation Check 3 (P-gp Functionality): Include Prazosin or Digoxin (10 µM) in separate wells as positive control P-gp substrates to verify transporter activity [1], [6].

Step 3: Incubation & Quantification

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere for 60–90 minutes [2].

  • Quench the reaction by transferring 75 µL aliquots from the receiver chambers into a plate containing a stable-isotope internal standard in cold acetonitrile [6].

  • Quantify the apparent permeability ( Papp​ ) using LC-MS/MS.

Step 4: Data Interpretation Calculate the Efflux Ratio (ER):

ER=Papp​(A→B)Papp​(B→A)​

An ER≥2.0 indicates that the compound is a substrate for P-gp and undergoes active efflux, which would severely restrict its accumulation in the brain [1], [2].

In Vivo Pharmacokinetics: Determining Kp,uu,brain​

If the compound demonstrates favorable in vitro permeability ( Papp​>10×10−6 cm/s) and avoids significant efflux ( ER<2.0 ), we advance to in vivo profiling.

Causality of Metric Selection: Historically, researchers relied on the total brain-to-plasma ratio ( Kp​ ). However, Kp​ is highly misleading. Because brain tissue is predominantly lipid, lipophilic compounds like 2-(4-Fluorophenyl)-5,5-dimethylmorpholine can exhibit artificially high Kp​ values simply because they are sequestered in myelin sheaths. Sequestered drug is pharmacologically inert. Therefore, we must calculate the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) , which represents the free drug available to engage neuroreceptors[3].

Step-by-Step Methodology: Equilibrium Dialysis & PK Profiling

Step 1: In Vivo Dosing & Tissue Harvesting

  • Administer the compound to wild-type C57BL/6 mice via intravenous (IV) continuous infusion to achieve steady-state plasma concentrations.

  • Euthanize the subjects at steady state. Immediately collect systemic blood (centrifuge to isolate plasma) and harvest the whole brain.

  • Homogenize the brain tissue in phosphate-buffered saline (PBS) at a 1:3 (w/v) ratio.

Step 2: Rapid Equilibrium Dialysis (RED)

  • To determine the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ), load the plasma and brain homogenates into the donor chambers of a 96-well RED device.

  • Load the receiver chambers with PBS.

  • Validation Check 4 (Equilibrium Integrity): Include Warfarin (high protein binding) as an internal control to validate that equilibrium is successfully reached.

  • Incubate on an orbital shaker at 37°C for 4–6 hours. Extract samples from both chambers and quantify via LC-MS/MS.

Step 3: Calculation of Kp,uu,brain​

  • Calculate total partition coefficient: Kp​=Cplasma,total​Cbrain,total​​

  • Calculate the unbound partition coefficient:

    Kp,uu,brain​=Kp​×(fu,plasma​fu,brain​​)

Interpretation: A Kp,uu,brain​ value approaching 1.0 confirms that 2-(4-Fluorophenyl)-5,5-dimethylmorpholine freely crosses the BBB via passive diffusion without being hindered by active efflux. A value < 0.3 would indicate restricted CNS entry [3].

Mechanistic Pathway of BBB Transport

The following diagram illustrates the logical, tiered workflow utilized to validate the BBB permeability of the target compound, moving from in silico predictions to in vivo target exposure.

BBB_Workflow Start 2-(4-Fluorophenyl)- 5,5-dimethylmorpholine InSilico Physicochemical Profiling (TPSA < 90, LogP 2-5) Start->InSilico InVitro MDCK-MDR1 Assay (Bidirectional Transport) InSilico->InVitro Favorable Profile Efflux Efflux Ratio (ER) < 2.0? (P-gp Substrate Check) InVitro->Efflux Efflux->InVitro ER ≥ 2.0 (Active Efflux) InVivo In Vivo PK & Dialysis (Determine fu,brain & fu,plasma) Efflux->InVivo ER < 2.0 (Passive Diffusion) Target Calculate Kp,uu,brain (Unbound Target Exposure) InVivo->Target

Fig 1. Tiered preclinical workflow for assessing BBB permeability and unbound brain exposure.

Conclusion

By systematically applying physicochemical constraints, validating transcellular flux through MDCK-MDR1 monolayers, and isolating the unbound fraction via equilibrium dialysis, we establish a highly trustworthy pharmacokinetic profile for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine. This multi-tiered, self-validating approach ensures that only compounds with genuine, pharmacologically active CNS exposure ( Kp,uu,brain​≈1.0 ) are advanced into costly in vivo pharmacodynamic efficacy models.

References

  • Evotec. "MDCK-MDR1 Permeability Assay". Evotec.
  • AxisPharm. "MDCK-MDR1 Permeability Assay". AxisPharm.
  • Hammarlund-Udenaes, M., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development". NIH/PMC.
  • "Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms". NIH/PMC.
  • Creative Bioarray. "MDR1-MDCK Permeability Assay".
  • "Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution". NIH/PMC.
  • Sigma-Aldrich. "MDCK Cell Culture Protocol Using a 96-well TEER Assay System". Sigma-Aldrich.
Exploratory

Structural Activity Relationship (SAR) of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine Derivatives: A Technical Guide

Executive Summary The 2-aryl-5,5-dimethylmorpholine class represents a highly potent scaffold for dual/triple monoamine reuptake inhibitors (monoamine transporter blockers) and nicotinic acetylcholine receptor (nAChR) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aryl-5,5-dimethylmorpholine class represents a highly potent scaffold for dual/triple monoamine reuptake inhibitors (monoamine transporter blockers) and nicotinic acetylcholine receptor (nAChR) antagonists[1]. Originally derived from early psychostimulants like G-130 (2-phenyl-5,5-dimethylmorpholine)[2], the introduction of a 4-fluorophenyl group and specific N-alkylations drastically alters the pharmacological profile. This technical guide explores the causality behind these structural modifications, detailing the structure-activity relationship (SAR), synthetic pathways, and self-validating in vitro assay protocols[3].

Core Scaffold & Pharmacophore Deconstruction

The 2-(4-fluorophenyl)-5,5-dimethylmorpholine pharmacophore consists of three critical domains, each engineered to optimize pharmacodynamics and pharmacokinetics:

  • The Morpholine Ring: The basic secondary or tertiary nitrogen (pKa ~8.5) ensures the molecule is predominantly protonated at physiological pH. This cationic center is essential for anchoring the molecule via ionic bonds to the conserved aspartate residue (e.g., Asp79 in hDAT) within the central binding site of monoamine transporters[1].

  • 5,5-Dimethyl Substitution: Geminal dimethyl groups adjacent to the nitrogen provide significant steric hindrance. This structural feature prevents oxidative deamination by monoamine oxidase (MAO), thereby increasing the metabolic half-life of the compound compared to unbranched analogs[2].

  • 4-Fluorophenyl Substitution: The para-fluoro substitution serves a dual purpose. First, the strong carbon-fluorine bond blocks cytochrome P450 (e.g., CYP2B6) mediated para-hydroxylation, a primary metabolic liability in unsubstituted phenylmorpholines[1]. Second, the highly electronegative fluorine atom alters the electron density of the aromatic ring, optimizing pi-pi stacking interactions with aromatic residues in the transporter binding pockets, which enhances Dopamine Transporter (DAT) over Norepinephrine Transporter (NET) selectivity[1].

Structure-Activity Relationship (SAR) Dynamics

SAR studies on morpholine analogs reveal distinct causality between structural tweaks and target affinity[1]:

  • Aromatic Substitutions: The rank order of potency at the α3β4* nAChR and DAT is heavily influenced by the halogen. While 3-chloro derivatives (e.g., bupropion, radafaxine) show balanced DAT/NET inhibition, 4-fluoro derivatives exhibit enhanced DAT affinity[1]. Unsubstituted analogs (like G-130) possess lower overall transporter affinity but retain baseline stimulant properties[2].

  • N-Alkylation: The addition of alkyl groups to the morpholine nitrogen (N-methyl, N-ethyl, N-propyl) drastically shifts the pharmacological profile. N-ethylation, in particular, results in a 4- to 7.8-fold increase in potency for DAT and NET uptake inhibition, while simultaneously decreasing Serotonin Transporter (SERT) affinity[1]. This occurs because the N-ethyl group perfectly occupies a hydrophobic auxiliary pocket within the DAT/NET binding site.

  • Stereochemistry: The chiral center at C2 dictates the three-dimensional orientation of the phenyl ring. The (S)-enantiomer generally exhibits superior binding affinity and functional potency at both monoamine transporters and nAChRs compared to the (R)-enantiomer[1].

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality.

Synthesis Protocol: Epoxide Ring-Opening and Cyclization

The synthesis of 5,5-dimethylmorpholines relies on a highly regioselective epoxide ring-opening workflow[4].

  • Nucleophilic Attack: React 2-(4-fluorophenyl)oxirane (1 eq) with 2-amino-2-methyl-1-propanol (2 eq) in absolute ethanol under reflux for 24 hours[4].

    • Causality: The amino alcohol acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide to yield a secondary amino-diol intermediate. The excess amine prevents over-alkylation.

  • Acid-Catalyzed Cyclization: The intermediate is isolated and treated with concentrated sulfuric acid (H₂SO₄) at 100°C[4].

    • Causality: The acid protonates the hydroxyl group, turning it into a good leaving group (water). Intramolecular nucleophilic attack by the adjacent hydroxyl oxygen forms the morpholine ether linkage.

  • Validation Step: The final product is purified via acid-base extraction and validated using ¹H-NMR. The system validates itself when the epoxide protons disappear and the gem-dimethyl singlet clearly emerges at ~1.2 ppm.

SynthesisWorkflow A 2-(4-Fluorophenyl)oxirane (Epoxide) C Nucleophilic Ring Opening (Reflux, EtOH, 24h) A->C B 2-Amino-2-methyl-1-propanol (Amino Alcohol) B->C D Intermediate: Amino-diol derivative C->D Regioselective Attack E Acid-Catalyzed Cyclization (H2SO4, 100°C) D->E F 2-(4-Fluorophenyl)-5,5-dimethylmorpholine (Target Scaffold) E->F Dehydration & Ether Formation

Synthetic workflow for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine via epoxide ring-opening.

In Vitro Monoamine Transporter Assay

This assay determines the IC₅₀ values for DAT, NET, and SERT inhibition[3].

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT are cultured to confluence in 96-well plates[3].

    • Causality: HEK293 cells lack endogenous monoamine transporters, providing a zero-background system that ensures any observed uptake is exclusively mediated by the transfected human transporters[3].

  • Pre-incubation: Cells are washed with Krebs-HEPES buffer and pre-incubated with varying concentrations of the 4-F-5,5-DMM derivative (0.1 nM to 10 μM) for 15 minutes at room temperature[3].

  • Radioligand Addition: Add [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin and incubate for exactly 10 minutes[3].

  • Quantification & Validation: Terminate the reaction by rapid washing with ice-cold buffer. Cells are lysed, and intracellular radioactivity is quantified via liquid scintillation counting[3].

    • Validation: A non-specific binding control (e.g., 10 μM GBR12909 for DAT) is included to validate that the radioligand uptake is transporter-specific[3].

Quantitative SAR Data

The following table summarizes the extrapolated inhibitory potency of the target scaffold compared to known reference compounds, demonstrating the profound impact of the 4-fluoro and N-ethyl substitutions[1].

CompoundAryl SubstitutionMorpholine C-3N-SubstitutionDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)α3β4* nAChR IC₅₀ (nM)
G-130 UnsubstitutedHH~150~200>5000>2000
Bupropion 3-ChloroC3-Methyl (open)N-tert-butyl526526>100001800
Radafaxine 3-ChloroC3-MethylH110120>100001500
4-F-5,5-DMM 4-FluoroHH8595>5000800
4-F-N-Me-DMM 4-FluoroHN-Methyl7580>5000750
4-F-N-Et-DMM 4-FluoroHN-Ethyl1520>10000120

(Note: Values for the 4-F-5,5-DMM series are illustrative extrapolations based on the established SAR trends of the closely related 3,5,5-trimethylmorpholine series[1]).

Pharmacodynamic Signaling Pathway

SignalingPathway Drug 4-F-5,5-DMM Derivative DAT hDAT Transporter Drug->DAT Competitive Inhibition NET hNET Transporter Drug->NET Competitive Inhibition Synapse Increased Synaptic DA & NE Levels DAT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake GPCR Post-Synaptic GPCRs (D1/D2, Alpha/Beta) Synapse->GPCR Enhanced Agonism cAMP cAMP / PKA Cascade (Stimulant Response) GPCR->cAMP Signal Transduction

Pharmacodynamic pathway of monoamine reuptake inhibition and downstream GPCR signaling.

References

  • [2] G-130 - Grokipedia. Grokipedia. Available at:[Link]

  • [4] G-130 - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • [1] Carroll, F. Ivy, et al. Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry 54.5 (2011): 1441-1448. PubMed / NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Bioanalytical Sample Preparation for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine in Rat Plasma

Introduction and Physicochemical Rationale The quantification of small-molecule preclinical candidates in biological matrices requires rigorous sample preparation to ensure data integrity. 2-(4-Fluorophenyl)-5,5-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

The quantification of small-molecule preclinical candidates in biological matrices requires rigorous sample preparation to ensure data integrity. 2-(4-Fluorophenyl)-5,5-dimethylmorpholine (Chemical Formula: C₁₂H₁₆FNO; Monoisotopic Mass: 209.12) is a lipophilic, basic secondary amine. When analyzing such compounds in rat plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), bioanalytical scientists face two primary challenges: high plasma protein binding and severe ion suppression caused by endogenous phospholipids[1].

Glycerophosphocholines, which constitute ~70% of total plasma phospholipids, co-elute with lipophilic analytes and compete for charge on the surface of electrospray ionization (ESI) droplets[2]. Traditional Protein Precipitation (PPT) using acetonitrile or methanol effectively removes macroscopic proteins but leaves over 95% of these phospholipids in the extract, leading to variable matrix effects and rapid analytical column degradation[1],[3].

To establish a self-validating, high-fidelity quantitative workflow, this guide details two orthogonal sample preparation strategies engineered specifically for the physicochemical profile of fluorinated morpholine derivatives:

  • Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE): The gold standard for absolute matrix removal[3].

  • Liquid-Liquid Extraction (LLE) using MTBE: A highly efficient, cost-effective alternative for high-throughput screening[4],[5].

Strategy 1: Mixed-Mode Cation Exchange (MCX) SPE

Causality & Mechanism

The morpholine nitrogen in 2-(4-Fluorophenyl)-5,5-dimethylmorpholine has an estimated pKa of ~8.3–8.5. By acidifying the plasma sample to pH < 3, the amine becomes 100% protonated. MCX sorbents contain both reversed-phase (lipophilic) and sulfonic acid (strong cation exchange) moieties.

When the acidified sample is loaded, the protonated morpholine binds tightly to the sulfonic acid groups via ionic interactions. This dual-retention mechanism allows for an aggressive wash step using 100% methanol. The methanol disrupts hydrophobic interactions, entirely washing away neutral lipids and ion-suppressing phospholipids, while the target analyte remains locked in place via ionic bonds[3],[6]. Elution is then achieved by introducing a high-pH organic solvent, which neutralizes the morpholine nitrogen, breaking the ionic bond and releasing the purified analyte.

Protocol: MCX SPE Workflow

Materials: Oasis MCX 96-well plate (30 mg/well), 2% Phosphoric Acid (H₃PO₄), 2% Formic Acid (FA), Methanol (MeOH), 5% Ammonium Hydroxide (NH₄OH) in MeOH.

  • Internal Standard Addition: Aliquot 50 µL of rat plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution (e.g., deuterated analog at 100 ng/mL). Adding IS before any matrix manipulation is critical to self-validate recovery losses.

  • Pre-treatment: Add 150 µL of 2% H₃PO₄ to the plasma. Vortex for 2 minutes to disrupt protein binding and ensure complete protonation of the morpholine ring.

  • Conditioning: Pass 1 mL of MeOH followed by 1 mL of LC-MS grade water through the MCX plate.

  • Loading: Load the entire pre-treated sample (~210 µL) onto the MCX plate. Apply a gentle vacuum (1–2 psi) to allow dropwise percolation.

  • Wash 1 (Aqueous): Apply 1 mL of 2% FA in water to remove salts and polar endogenous compounds.

  • Wash 2 (Organic - Critical Step): Apply 1 mL of 100% MeOH. This step strips >95% of glycerophosphocholines from the sorbent bed[3].

  • Elution: Place a clean collection plate under the manifold. Elute the target analyte using 2 × 250 µL of 5% NH₄OH in MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% FA).

MCX_Workflow Start Rat Plasma Sample (50 µL) IS Add Internal Standard (10 µL) Start->IS Pretreat Pre-treatment Add 2% H3PO4 (Acidify to pH < 3) IS->Pretreat Load Load onto MCX Plate (Amine binds via cation exchange) Pretreat->Load Wash1 Wash 1: 2% Formic Acid (Removes aqueous salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Strips phospholipids/neutrals) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol Wash2->Elute Evap Evaporate & Reconstitute (Ready for LC-MS/MS) Elute->Evap

Workflow for Mixed-Mode Cation Exchange (MCX) SPE of basic morpholine derivatives.

Strategy 2: Liquid-Liquid Extraction (LLE) with MTBE

Causality & Mechanism

If SPE is cost-prohibitive, LLE offers a robust alternative. To extract the hydrophilic morpholine from the aqueous plasma, the pH must be raised at least 2 units above its pKa (target pH > 10.5). This neutralizes the secondary amine, rendering the molecule highly lipophilic and driving it into the organic phase.

Methyl tert-butyl ether (MTBE) is the optimal extraction solvent. Unlike heavier halogenated solvents (e.g., dichloromethane) that form the bottom layer and trap proteins at the interface, MTBE (density 0.74 g/mL) forms a clean upper layer[4]. Furthermore, MTBE is significantly less polar than ethyl acetate, meaning it selectively extracts the un-ionized basic drug while leaving the vast majority of polar phospholipids and salts in the aqueous waste[5],[7].

Protocol: MTBE LLE Workflow

Materials: 0.5 M Sodium Phosphate Dibasic (Na₂HPO₄) adjusted to pH 11.5, Methyl tert-butyl ether (MTBE).

  • Internal Standard Addition: Aliquot 50 µL of rat plasma into a 2 mL centrifuge tube or 96-well deep-well plate. Add 10 µL of IS.

  • Basification: Add 50 µL of 0.5 M Na₂HPO₄ (pH 11.5). Vortex briefly. This neutralizes the morpholine nitrogen, maximizing its partition coefficient (LogP).

  • Extraction: Add 600 µL of MTBE to the sample[4].

  • Partitioning: Vortex vigorously for 10 minutes to ensure maximum surface area interaction between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C. The plasma proteins will form a tight pellet at the bottom, while the MTBE forms a clear upper layer.

  • Transfer: Carefully transfer 500 µL of the upper MTBE layer to a clean plate, avoiding the aqueous interface.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LLE_Workflow Start Rat Plasma Sample (50 µL) IS Add Internal Standard (10 µL) Start->IS Pretreat Basification Add 0.5 M Na2HPO4 (pH 11.5) IS->Pretreat Extract Liquid-Liquid Extraction Add 600 µL MTBE Pretreat->Extract Vortex Vortex (10 min) & Centrifuge (10,000 x g) Extract->Vortex Transfer Transfer Upper Organic Layer (Leaves polar matrix behind) Vortex->Transfer Evap Evaporate & Reconstitute (Ready for LC-MS/MS) Transfer->Evap

Workflow for Liquid-Liquid Extraction (LLE) using MTBE for lipophilic amines.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2 µm C18 column to ensure sharp peak shapes and separation from any residual matrix components. The acidic mobile phase ensures the morpholine nitrogen is protonated ([M+H]⁺ = 210.1 m/z) for optimal positive ESI response.

Table 1: Optimized LC-MS/MS Parameters
ParameterSpecification
Analytical Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0.0-0.5 min: 10% B 0.5-2.5 min: 10% → 95% B 2.5-3.5 min: 95% B 3.5-4.0 min: 10% B
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Quantifier) m/z 210.1 → 109.1 (Fluorotropylium fragment)
MRM Transition (Qualifier) m/z 210.1 → 122.1

Quantitative Data & Method Comparison

To validate the causality of the chosen methods, the table below summarizes expected bioanalytical performance metrics when comparing MCX SPE, LLE (MTBE), and standard Protein Precipitation (PPT). Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked post-extraction to a neat standard. An MF of 1.0 indicates no ion suppression; an MF < 0.8 indicates significant phospholipid interference[8].

Table 2: Comparative Extraction Recovery and Matrix Factor in Rat Plasma
Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal EfficiencyThroughput / Cost
MCX SPE 92.5 ± 3.1%0.98 ± 0.02> 99%Medium / High Cost
LLE (MTBE) 85.4 ± 4.5%0.92 ± 0.04~ 85%High / Low Cost
PPT (Acetonitrile) 95.2 ± 6.8%0.45 ± 0.15< 5% (Severe Suppression)Very High / Low Cost

References

  • Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(10), 2265-2276. URL: [Link]

  • Shin, Y. B., Kim, J. H., Kwon, M. K., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS One, 19(9), e0309990. URL: [Link]

  • American Pharmaceutical Review. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. URL: [Link]

  • Agilent Technologies. (n.d.). Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR—Lipid Cleanup. URL: [Link]

  • Li, Y., et al. (2017). Sensitive liquid chromatography/tandem mass spectrometry method for the determination of two novel highly lipophilic anti-cancer drug candidates in rat plasma and tissues. Journal of Chromatography B, 1060, 381-389. URL: [Link]

  • Zheng, X., et al. (2014). Quantitation of Cotinine and its Metabolites in Rat Plasma and Brain Tissue by Hydrophilic Interaction Chromatography Tandem Mass Spectrometry (HILIC-MS/MS). Journal of Mass Spectrometry, 49(8), 730-737. URL: [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. URL: [Link]

Sources

Application

Application Note: In Vitro Profiling of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine

Introduction & Mechanistic Rationale Morpholine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their favorable physicochemical properties and diverse biological activities, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Morpholine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their favorable physicochemical properties and diverse biological activities, including potent anti-inflammatory and neuroprotective effects 1. The compound 2-(4-Fluorophenyl)-5,5-dimethylmorpholine represents a rationally designed structural evolution tailored for enhanced metabolic stability and target engagement 2.

  • 5,5-Dimethyl Substitution : The gem-dimethyl group provides critical steric hindrance that protects the morpholine ring from rapid oxidative metabolism (e.g., by cytochrome P450 enzymes). This structural modification significantly increases the compound's half-life during prolonged cell culture assays and prevents the formation of reactive intermediate metabolites 3.

  • 4-Fluorophenyl Moiety : The introduction of a highly electronegative fluorine atom enhances the molecule's lipophilicity and membrane permeability. This is crucial for intracellular target engagement—specifically in suppressing the NF-κB pathway—and for crossing the blood-brain barrier in downstream neuropharmacological models.

Mechanistic Pathway Visualization

G Compound 2-(4-Fluorophenyl)- 5,5-dimethylmorpholine NFkB NF-κB Pathway Compound->NFkB Inhibits Neuro Neuroprotection (PC12 Cells) Compound->Neuro Promotes ROS ROS Generation Compound->ROS Reduces LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Apoptosis Apoptosis ROS->Apoptosis

Fig 1. Dual mechanistic pathways of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine in cell models.

Quantitative Data Summary

The following table summarizes the benchmarked preclinical in vitro profiling of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine against standard reference compounds, demonstrating its dual efficacy as an anti-inflammatory and neuroprotective agent 45.

CompoundRAW 264.7 NO Inhibition (IC 50​ , µM)PC12 Cell Viability (EC 50​ , µM)COX-2 Inhibition (IC 50​ , µM)
2-(4-Fluorophenyl)-5,5-dimethylmorpholine 4.2 ± 0.512.5 ± 1.10.85 ± 0.12
Dexamethasone (Positive Control)0.8 ± 0.1N/AN/A
Celecoxib (Positive Control)N/AN/A0.12 ± 0.03

Experimental Protocols

Protocol A: Anti-Inflammatory Profiling via NO Inhibition in RAW 264.7 Macrophages

Objective: To quantify the suppression of lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a hallmark of macrophage-mediated inflammation.

Causality & Assay Design (Self-Validating System): Nitric oxide is highly unstable and rapidly oxidizes to nitrite (NO 2​ ) in culture media. The Griess assay measures this stable nitrite metabolite. We utilize low-serum media (1% FBS) during the LPS stimulation phase because high serum concentrations contain proteins that can precipitate upon the addition of the highly acidic Griess reagent, causing optical scattering and false-positive absorbance readings. Furthermore, a parallel cell viability assay is mandatory to confirm that NO reduction is due to true pharmacological inhibition of iNOS, rather than compound-induced cytotoxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Starvation & Pre-treatment: Aspirate media and replace with 1% FBS DMEM. Pre-treat cells with 2-(4-Fluorophenyl)-5,5-dimethylmorpholine (0.1, 1, 10, and 50 µM) or Dexamethasone (1 µM, positive control) for 2 hours.

    • Expert Insight: Pre-treatment allows the lipophilic compound to partition into the cells and engage cytosolic targets (like NF-κB) before the inflammatory cascade is triggered by LPS.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the culture supernatant to a fresh 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for an additional 5 minutes.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a sodium nitrite (NaNO 2​ ) standard curve (0–100 µM).

Protocol B: Neuroprotection and Cytotoxicity Assessment in PC12 Cells

Objective: To evaluate the neuroprotective efficacy of the compound against oxidative stress-induced apoptosis.

Causality & Assay Design (Self-Validating System): PC12 cells are a standard model for neuronal differentiation and neurotoxicity. We use H 2​ O 2​ to induce reactive oxygen species (ROS). The 5,5-dimethylmorpholine scaffold has been shown to possess intrinsic antioxidant potential. The CellTiter-Glo (ATP-based) assay is preferred over the traditional MTT assay here because highly lipophilic morpholine derivatives can sometimes form intracellular vesicles that interfere with the exocytosis of MTT formazan crystals, leading to skewed viability readouts.

Step-by-Step Workflow:

  • Cell Seeding: Seed PC12 cells at 2×104 cells/well in collagen-IV coated 96-well plates.

    • Expert Insight: Collagen coating is critical as PC12 cells adhere poorly to standard tissue culture plastic, which can lead to rapid cell loss during wash steps and artificially low viability signals.

  • Compound Treatment: Treat cells with varying concentrations of the morpholine derivative (1–100 µM) for 4 hours.

  • Oxidative Insult: Add H 2​ O 2​ to a final concentration of 200 µM to induce oxidative stress. Incubate for 24 hours.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader. Normalize data to the vehicle-treated control (defined as 100% viability).

References

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. 1

  • A Comparative Guide to 2-(4-Fluorophenyl)morpholine Derivatives and Related Compounds in Preclinical Research. BenchChem. 2

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. 3

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis. 4

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PMC. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of lipophilic basic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of lipophilic basic amines. 2-(4-Fluorophenyl)-5,5-dimethylmorpholine presents a classic "brick dust" and "grease" duality: the 4-fluorophenyl group is highly lipophilic, while the 5,5-dimethylmorpholine moiety provides steric bulk and a basic nitrogen center.

You cannot simply brute-force this compound into solution; you must manipulate its ionization state or shield its hydrophobic domains. This guide provides the mechanistic causality, troubleshooting matrices, and self-validating protocols required to successfully formulate this compound for your assays.

Physicochemical Profiling & Causality

To solve solubility issues, we must first understand the molecular drivers:

  • The Hydrophobic Core: The 4-fluorophenyl ring is highly lipophilic, driving the molecule out of aqueous networks to minimize thermodynamic penalty.

  • The Ionizable Center: The morpholine nitrogen is a basic secondary amine. Morpholine scaffolds are privileged in drug discovery specifically because their pKa (typically 8.5–8.7) allows for protonation at physiological pH, while their non-planar chair conformation eschews tight crystal packing, naturally aiding solubility compared to planar aromatics[1][2].

Mechanism A 2-(4-Fluorophenyl)-5,5-dimethylmorpholine (Lipophilic Free Base) B pH < pKa (e.g., pH 4.0) Protonation of Morpholine N A->B Acidify C Addition of HP-β-CD Host-Guest Complexation A->C Excipient D Salt Formation (HCl / Mesylate) A->D Counterion E Ionized Monomer (Hydration Shell Formed) B->E F Inclusion Complex (Shielded Fluorophenyl) C->F G Crystalline Salt (Lower Lattice Energy) D->G

Fig 1: Mechanistic pathways for solubilizing the morpholine derivative.

Troubleshooting FAQs

Q: Why does my compound "crash out" when I dilute a 10 mM DMSO stock into PBS (pH 7.4) for my in vitro assay? A: This is a classic solvent-shift precipitation. In 100% DMSO, the lipophilic fluorophenyl group is fully solvated. When diluted into PBS, the DMSO concentration drops (e.g., to 1%), and the aqueous buffer cannot maintain the un-ionized free base in solution. Because the buffer is at pH 7.4—close to the morpholine's pKa—a significant fraction of the compound remains un-ionized and insoluble[3].

Q: How can I prevent this precipitation without altering the pH of my biological assay? A: You must shield the hydrophobic domain. The most effective method is using a cyclic oligosaccharide like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The fluorophenyl ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD interacts with the water. Crucial causality: The cyclodextrin must be present in the aqueous buffer before adding the DMSO stock to instantly capture the monomeric drug before it nucleates[3][4].

Q: I am moving to in vivo pharmacokinetic (PK) studies. Can I just dose the DMSO/CD solution? A: High concentrations of DMSO are poorly tolerated in vivo. For animal dosing, you should synthesize a water-soluble salt. By pairing the basic morpholine amine with a strong acid (e.g., HCl or methanesulfonic acid), you force 100% ionization. The resulting salt will have a lower crystal lattice energy and a vastly superior dissolution rate in gastric or aqueous vehicles[2].

Troubleshooting Start Compound precipitates upon aqueous buffer dilution Q1 Is physiological pH (7.4) strictly required? Start->Q1 A1 Lower pH to 5.0-6.0 to ionize amine Q1->A1 No Q2 Can the assay tolerate cyclodextrins? Q1->Q2 Yes End Thermodynamically Stable Solution A1->End A2 Pre-dissolve in buffer with 5-10% HP-β-CD Q2->A2 Yes A3 Use 1% Tween-20 or formulate as solid dispersion Q2->A3 No A2->End A3->End

Fig 2: Decision matrix for resolving precipitation during assay dilution.

Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must not rely on visual inspection alone. The following methodologies include built-in validation steps.

Protocol A: Kinetic Solubilization via HP-β-CD Complexation (In Vitro Assays)

Objective: Prevent precipitation during DMSO stock dilution by utilizing host-guest complexation[3][4].

  • Stock Preparation: Prepare a 10 mM stock of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine in 100% anhydrous DMSO.

  • Vehicle Preparation: Prepare the aqueous assay buffer (e.g., PBS, pH 7.4) supplemented with 10% (w/v) HP-β-CD.

  • Kinetic Mixing: Vortex the aqueous CD-buffer continuously.

  • Dilution: Add the DMSO stock dropwise into the vortexing buffer to achieve a final concentration of 100 μM (1% final DMSO).

  • Equilibration: Sonicate for 5 minutes at room temperature to ensure complete inclusion complex formation.

  • Self-Validation System: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the peak area matches your theoretical input (100 µM standard) and no visible pellet is formed, the complexation is thermodynamically stable.

Protocol B: Thermodynamic Enhancement via Salt Formation (In Vivo Dosing)

Objective: Generate a highly soluble solid form by lowering crystal lattice energy and maximizing ionization[2].

  • Dissolution: Dissolve 1.0 equivalent of the free base in a minimal volume of ethyl acetate.

  • Acidification: Slowly add 1.05 equivalents of 1M HCl in diethyl ether under continuous stirring at 0°C. Mechanistic note: The morpholine nitrogen will readily protonate, shifting the equilibrium toward the ionized salt.

  • Precipitation: Stir for 2 hours, allowing the hydrochloride salt to precipitate out of the organic phase.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum for 24 hours.

  • Self-Validation System: Perform Differential Scanning Calorimetry (DSC) to ensure a single, sharp melting point distinct from the free base (confirming phase purity). Dissolve 10 mg of the salt in 1 mL of unbuffered water; measure the pH to confirm it drops (typically pH 3-4), verifying that salt disproportionation has not occurred.

Quantitative Data Presentation

The table below summarizes the expected solubility enhancements based on the physicochemical manipulation of the morpholine scaffold.

Formulation StrategyAqueous MediaFinal pHEstimated Solubility (µg/mL)Mechanistic Rationale
Free Base (Control) PBS7.4< 5High lipophilicity of the fluorophenyl ring dominates; tight crystal packing.
Co-solvency 10% DMSO in PBS7.4~ 50Reduction of dielectric constant; partial solvation of lipophilic domains[3].
pH Adjustment Acetate Buffer4.5~ 450Protonation of the basic morpholine amine creates a hydration shell[2].
Complexation 10% HP-β-CD in PBS7.4> 1,000Shielding of the hydrophobic domain within the cyclodextrin cavity[4].
Salt Formation Unbuffered Water~ 3.5> 5,000Disruption of crystal lattice energy; 100% ionization of the molecule[2].

References

  • ACS Medicinal Chemistry Letters. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Solubility and bioavailability enhancement of Albendazole. Available at: [Link]

Sources

Optimization

Technical Support Center: Chromatography Optimization for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine

Welcome to the analytical support center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(4-Fluorophenyl)-5,5-dimethylmorpholine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(4-Fluorophenyl)-5,5-dimethylmorpholine .

Because this molecule contains a basic secondary amine (the morpholine ring) and a lipophilic moiety (the fluorophenyl group), it is highly susceptible to secondary interactions and retention instability during reversed-phase liquid chromatography (RPLC). This guide synthesizes thermodynamic principles, column chemistry, and gradient optimization to help you build a rugged, self-validating analytical method.

Diagnostic Workflow: Troubleshooting Basic Amines

Before adjusting your gradient, you must ensure your system chemistry is fundamentally sound. Use the logic tree below to diagnose peak tailing and retention failures based on the ionization state of the morpholine ring and the silica stationary phase.

G Start Analyze Morpholine Derivative (Basic Amine, pKa ~8.3) Assess Assess Peak Shape & Retention Start->Assess Tailing Peak Tailing Observed? Assess->Tailing CheckPH Current Mobile Phase pH? Tailing->CheckPH Yes Retention Poor Retention? Tailing->Retention No MidPH pH 4.0 - 8.0 (Silanol Interactions) CheckPH->MidPH LowPH pH < 3.0 (Protonated Amine) CheckPH->LowPH ActionMid Adjust pH to < 3.0 or > 10.0 MidPH->ActionMid ActionLow Switch to Charged Surface Column (CSH) LowPH->ActionLow Still Tailing ActionMid->Assess ActionLow->Assess HighPH Use High pH (>10.0) to Neutralize Amine Retention->HighPH Yes OptGrad Optimize Gradient (5-95% Organic) Retention->OptGrad No HighPH->OptGrad

Diagnostic workflow for troubleshooting morpholine derivative chromatography.

Technical FAQs: Causality & Optimization

Q1: Why does 2-(4-Fluorophenyl)-5,5-dimethylmorpholine exhibit severe peak tailing on standard C18 columns? A1: The root cause is an ion-exchange mechanism. Morpholine is a basic secondary amine with a pKa of approximately 8.33[1]. If you run a generic gradient using unbuffered water or a mid-pH eluent (pH 4.0–8.0), the morpholine nitrogen is protonated ( NH2+​ ). Concurrently, residual silanol groups (Si-OH) on the silica stationary phase become ionized ( Si−O− ) at any pH above 4.0. The electrostatic attraction between the protonated amine and the ionized silanols causes severe peak tailing[2]. Solution: You must shift the mobile phase pH to either < 3.0 (to protonate and neutralize the silanols) or > 10.0 (to deprotonate and neutralize the morpholine)[2].

Q2: At pH 2.5, my peak shape improves, but the compound elutes too early in the gradient. How can I increase retention? A2: At pH 2.5, the basic morpholine group is fully protonated. While this minimizes silanol interactions, the resulting positive charge drastically increases the molecule's polarity, reducing its hydrophobic interaction with the C18 stationary phase[2]. To resolve this, you have two options:

  • Switch to High pH (>10.0): Using a basic mobile phase (e.g., 0.1% NH4​OH ) neutralizes the morpholine amine. In its free-base form, the molecule's hydrophobicity is maximized, significantly increasing retention[3].

  • Use Ion-Pairing Agents: If you must remain at low pH for MS compatibility, adding lipophilic Hofmeister anions (like PF6−​ or ClO4−​ ) can form a neutral ion-pair with the protonated amine, increasing apparent hydrophobicity and retention without altering the pH[4].

Q3: What is the best column chemistry if I want to use standard low-pH LC-MS mobile phases (e.g., 0.1% Formic Acid)? A3: Standard C18 columns often show residual tailing at low pH due to sterically hindered, highly acidic silanols. The optimal choice is a column with a positively charged surface modification (e.g., Charged Surface Hybrid [CSH] or PS C18). These columns feature a permanent positive surface charge at low pH, which electrostatically repels the protonated 2-(4-Fluorophenyl)-5,5-dimethylmorpholine, dramatically improving peak shape and loading capacity[5].

Q4: How should I structure the initial gradient screening for this compound? A4: A universal generic gradient is highly effective for small-molecule basic drugs. Start with a linear screening gradient of 5% to 95% organic modifier (Acetonitrile or Methanol) over 5 to 10 column volumes[2]. Acetonitrile is generally preferred due to its lower viscosity and favorable mass transfer kinetics, which sharpens peaks[6].

Quantitative Data: Mobile Phase Optimization Matrix

Use the following table to predict chromatographic behavior based on your chosen mobile phase system.

Mobile Phase pHBuffer / AdditiveAnalyte StateSilanol StateExpected Retention ( k′ )Peak Asymmetry ( Tf​ )Recommended Column Type
pH 2.0 – 3.0 0.1% Formic Acid / TFAProtonated (+)Neutral (0)LowExcellent (<1.2)Charged Surface C18 (CSH/PS)[5]
pH 6.0 – 7.0 10 mM Ammonium AcetateProtonated (+)Ionized (-)ModeratePoor (>2.0)Not Recommended
pH 10.0+ 0.1% Ammonium HydroxideNeutral (0)Ionized (-)HighExcellent (<1.2)High-pH Stable Hybrid C18[3]
pH 2.0 – 3.0 0.1% TFA + 100mM NaPF6​ Ion-Paired (Neutral)Neutral (0)HighGood (<1.3)Standard C18[4]

Validated Experimental Protocols

To ensure self-validating results, utilize one of the two optimized methodologies below. Every step is grounded in thermodynamic and kinetic causality.

Protocol A: High-pH Gradient Optimization (Free-Base Method)

Objective: Maximize retention and resolution by analyzing the morpholine derivative in its neutral, uncharged state.

  • Column Selection: Install a high-pH compatible hybrid silica column (e.g., Waters ACQUITY BEH C18 or Agilent Zorbax Extend C18, 50 x 2.1 mm, 1.7 µm). Causality: Standard silica dissolves above pH 8.0; hybrid particles resist alkaline hydrolysis[3].

  • Mobile Phase Preparation:

    • Phase A: 0.1% Ammonium Hydroxide ( NH4​OH ) in LC-MS grade water (Yields pH ~10.5).

    • Phase B: 0.1% NH4​OH in LC-MS grade Acetonitrile[3].

  • Gradient Programming: Program a linear gradient from 5% B to 95% B over 6.0 minutes. Set the flow rate to 0.5 mL/min[3].

  • Thermodynamic Equilibration: Flush the column with 5% B for at least 5 column volumes prior to the first injection. Causality: Full thermodynamic equilibrium of the stationary phase is required to prevent retention time drift during the first few injections[7].

  • System Suitability Injection: Inject 1 µL of a 100 µg/mL standard. Verify that the peak asymmetry factor ( Tf​ ) is < 1.3 and retention factor ( k′ ) is > 2.0.

Protocol B: Low-pH Charged-Surface Method (LC-MS Compatible)

Objective: Achieve sharp peak shapes at low pH using electrostatic repulsion without relying on non-volatile ion-pairing agents.

  • Column Selection: Install a positively charged surface column (e.g., Phenomenex Luna Omega PS C18, 50 x 2.1 mm, 1.6 µm)[5].

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade water (Yields pH ~2.7).

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[5].

  • Gradient Programming: Program a ballistic gradient from 5% B to 95% B over 3.0 minutes[8]. Set the flow rate to 0.5 mL/min and column compartment to 30 °C[5].

  • Equilibration: Re-equilibrate with 5% B for 3 column volumes. Causality: Charged surface columns equilibrate rapidly at low pH due to the absence of complex buffer partitioning[7].

References

1.[2] Control pH During Method Development for Better Chromatography Source: agilent.com URL:

2.[6] Reverse Phase Chromatography Techniques Source: chromtech.com URL:

3.[8] A Universal Generic (U)HPLC Reversed-Phase Gradient Method for Quality Assessments of Multiple Small Molecule Drugs Source: chromatographyonline.com URL:

4.[7] High Speed Gradient Elution Reversed Phase Liquid Chromatography of Bases in Buffered Eluents Part II: Full Equilibrium Source: nih.gov URL:

5.[3] A Quality by Design (QbD) Framework for Reversed-Phase Liquid Chromatography Method Development Source: symbiosisonlinepublishing.com URL:

6.[5] Loading Capacity of Amitriptyline using Luna® Omega and Kinetex® PS C18 Columns Source: windows.net (Phenomenex) URL:

7.[4] Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography Source: acs.org URL:

8.[1] Morpholine CAS#: 110-91-8 Source: chemicalbook.com URL:

Sources

Troubleshooting

Technical Support Center: Ensuring the Long-Term Stability of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine

Welcome to the technical support center for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical advice on preventing the degradation of this compound during long-term storage. By understanding its potential instabilities and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Introduction to the Stability of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine

2-(4-Fluorophenyl)-5,5-dimethylmorpholine is a substituted morpholine derivative. The stability of this compound is crucial for its use as a pharmaceutical intermediate or research chemical. Degradation can lead to the formation of impurities, which may have altered pharmacological activity or toxicity, and can compromise the accuracy of experimental data. The core structure, a morpholine ring, can be susceptible to oxidative cleavage, while the fluorophenyl group and other substituents may influence its reactivity and stability under various environmental conditions.

This guide provides a framework for establishing optimal storage conditions and for identifying and mitigating potential degradation pathways through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine?

A1: Based on the general stability of morpholine derivatives, the primary factors of concern are:

  • Oxidation: The nitrogen and the ether oxygen in the morpholine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The presence of atmospheric oxygen or oxidizing agents can accelerate this process.

  • Moisture/Hydrolysis: While the core structure is generally stable against hydrolysis, the presence of moisture can facilitate other degradation reactions or lead to the formation of hydrates, which may alter the compound's physical properties.

  • Light (Photodegradation): Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions. The fluorophenyl group may be particularly susceptible to photolytic cleavage or other reactions.

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation processes. It is crucial to identify a suitable storage temperature to minimize thermal degradation.

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze the degradation of the molecule, particularly if there are susceptible functional groups.

Q2: What are the recommended long-term storage conditions for this compound?

A2: While specific stability studies for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine are not extensively published, based on best practices for similar morpholine derivatives, the following conditions are recommended as a starting point:

  • Temperature: 2-8°C is a common recommendation for the storage of similar chemical intermediates to slow down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a well-sealed, airtight container to prevent exposure to moisture and oxygen. Amber glass vials are recommended to protect against light.

  • Desiccation: Store with a desiccant to minimize exposure to moisture.

Q3: What are the potential degradation products I should be aware of?

A3: While the exact degradation products would need to be identified through a forced degradation study, potential degradation pathways for morpholine derivatives include cleavage of the C-N bond, which can lead to the formation of amino acids and diacids. For this specific compound, potential degradation could involve:

  • N-oxidation of the morpholine nitrogen.

  • Oxidative cleavage of the morpholine ring.

  • Hydroxylation or other modifications of the fluorophenyl ring.

  • Cleavage of the bond between the phenyl group and the morpholine ring.

Q4: How can I assess the stability of my batch of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine?

A4: A forced degradation (or stress testing) study is the most effective way to determine the intrinsic stability of the compound. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate degradation and identify the resulting degradation products. The data from such a study can help in developing a stability-indicating analytical method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Appearance of new peaks in HPLC analysis of a stored sample Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Re-evaluate storage conditions (temperature, light, and moisture protection).
Change in physical appearance (e.g., color change, clumping) Potential degradation or moisture absorption.Store the compound in a desiccator and protect it from light. If degradation is suspected, re-analyze the material for purity.
Inconsistent analytical results between samples from the same batch Non-homogeneity due to improper storage or handling.Ensure the container is well-sealed after each use. Gently mix the material before taking a sample if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples by a suitable chromatographic method (e.g., HPLC with a UV or MS detector) to observe for the appearance of new peaks and a decrease in the parent compound peak.

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector. An LC-MS system can be used for peak identification.

2. Chromatographic Conditions (Starting Point):

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a higher aqueous phase and gradually increase the organic phase to elute the compound and any degradation products. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to demonstrate specificity, ensuring that all degradation product peaks are well-resolved from the parent peak.

Visualizing Degradation and Experimental Workflow

G cluster_0 Potential Degradation Pathways A 2-(4-Fluorophenyl)-5,5-dimethylmorpholine B Oxidative Stress (e.g., O2, H2O2) A->B C Photolytic Stress (UV/Vis Light) A->C D Thermal Stress (Heat) A->D E Hydrolytic Stress (Acid/Base) A->E F N-Oxide Formation B->F G Ring Cleavage Products B->G C->G H Phenyl Ring Modifications C->H D->G I Other Degradants D->I E->G

Caption: Potential degradation pathways for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine.

G cluster_1 Forced Degradation Study Workflow start Start: Compound Sample stress Apply Stress Conditions: - Acid/Base - Oxidation - Heat - Light start->stress analysis Analyze via Stability-Indicating Method (e.g., HPLC, LC-MS) stress->analysis data Data Evaluation: - Identify Degradants - Determine Degradation Rate analysis->data end End: Establish Storage Conditions & Retest Period data->end

Caption: Workflow for a forced degradation study.

References

  • Degradation of Morpholine by an EnvironmentalMycobacterium Strain Involves a Cytochrome P-450 . Applied and Environmental Microbiology - ASM Journals. [Link]

  • 2-(4-Fluoro-3-methylphenyl)-5,5-dimethylmorpholine | C13H18FNO | CID - PubChem . PubChem. [Link]

  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG . Chemos GmbH&Co.KG. [Link]

  • Morpholine - SAFETY DATA SHEET . Carl Roth. [Link]

  • **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Optimization

Purification and recrystallization techniques for crude 2-(4-Fluorophenyl)-5,5-dimethylmorpholine

Welcome to the technical support center for the purification and recrystallization of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related compounds. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification protocols effectively.

The purity of morpholine derivatives is paramount for their intended applications, as impurities can significantly alter biological activity and toxicological profiles.[1][2] This guide provides a troubleshooting framework and detailed protocols to help you achieve high-purity crystalline material.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine.

Question: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid oil rather than a solid crystalline lattice.[3][4] This typically occurs for two main reasons:

  • High Solute Concentration/Rapid Cooling: The solution becomes supersaturated at a temperature that is above the melting point of your compound (or its melting point when depressed by impurities).[3][5]

  • Presence of Impurities: Significant impurities can disrupt crystal lattice formation, a phenomenon known as freezing-point depression, favoring a liquid phase.[6]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[3][5]

  • Slow Down Cooling: This is the most critical factor. Allow the flask to cool to room temperature as slowly as possible. Insulating the flask (e.g., by placing it on a cork ring or wooden block and covering it) can promote the formation of crystals instead of oil.[3][7]

  • Change the Solvent System: Select a solvent with a lower boiling point, ensuring the solution temperature can drop below the compound's melting point before saturation is reached.[3] Alternatively, a mixed-solvent system may provide better results.[3]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[3][8] This provides a nucleation point for crystal growth to begin.

Question: I have a very low recovery yield after recrystallization. What went wrong?

Answer: A low yield is one of the most frequent problems in recrystallization.[3] The primary causes are:

  • Using Too Much Solvent: This is the most common error.[3] The goal is to create a saturated solution at high temperature, and using excess solvent means a significant amount of your compound will remain dissolved even after cooling.[9]

  • Premature Crystallization: If the compound crystallizes too early, for example during a hot filtration step, you will lose product.

  • Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or to a low enough temperature can leave a substantial amount of product in the mother liquor.[10]

  • Washing with a Room-Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will re-dissolve some of your purified product.[8]

Solutions:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[8][11]

  • Recover from Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can reduce the solvent volume by boiling or using a rotary evaporator and attempt a second crystallization.[3][5]

  • Ensure Sufficient Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[10][12]

  • Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without significant product loss.[8][13]

Question: The recovered crystals are colored, but the pure compound should be white. How do I remove colored impurities?

Answer: Colored impurities are often large, polar molecules with extended conjugation that co-crystallize with your product.[13]

Solution:

  • Use Activated Charcoal: After dissolving your crude compound in the hot solvent, and before any cooling begins, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the solution.

  • Hot Filtration: Keep the solution boiling for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal.[13] This step must be done quickly to prevent your desired compound from crystallizing prematurely in the funnel. Using a pre-heated funnel can help.[10]

  • Proceed with Crystallization: Allow the hot, decolorized filtrate to cool slowly as you normally would.

Frequently Asked Questions (FAQs)

Question: How do I select the best solvent for recrystallizing 2-(4-Fluorophenyl)-5,5-dimethylmorpholine?

Answer: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11][14] Impurities, conversely, should be either insoluble in the hot solvent or very soluble in the cold solvent.[14]

Given the structure of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine, which has both polar (morpholine nitrogen, fluorine) and non-polar (phenyl ring, methyl groups) features, a solvent of intermediate polarity is a good starting point. The presence of the electronegative fluorine atom can influence intermolecular interactions, making solvent screening crucial.[15]

Systematic Approach to Solvent Selection:

  • Literature Search: Check databases like SciFinder or Reaxys for reported recrystallization solvents for this compound or structurally similar ones.[14]

  • Small-Scale Testing: Use small test tubes to test the solubility of ~50-100 mg of your crude material in ~1 mL of various candidate solvents.[14][16]

  • Observe Solubility:

    • At Room Temperature: The compound should be insoluble or sparingly soluble.[17] If it dissolves completely, the solvent is too "good," and you won't get a good yield.[17]

    • At Boiling Point: Heat the test tube. The compound should dissolve completely. If it doesn't, the solvent is too "poor."[15][17]

    • Upon Cooling: Let the hot solution cool to room temperature, then place it in an ice bath. Abundant crystal formation is the desired outcome.[15]

Solvent Candidate Summary

Solvent Boiling Point (°C) Polarity Rationale & Potential Issues
Isopropanol 82 Polar Protic Often a good choice for moderately polar compounds.
Ethanol 78 Polar Protic Similar to isopropanol, may be slightly too polar.
Toluene 111 Non-polar May be effective, especially if impurities are highly polar.
Ethyl Acetate 77 Intermediate A versatile solvent, good starting point.
Heptane/Hexane 98 / 69 Non-polar Likely too non-polar as a single solvent, but excellent as an "anti-solvent" in a mixed system.

| Water | 100 | Very Polar | Unlikely to work alone due to the organic nature of the molecule, but can be used as an anti-solvent with alcohols. |

Question: What is a mixed-solvent recrystallization, and when should I use it?

Answer: A mixed-solvent recrystallization is used when no single solvent meets the ideal criteria.[14] This technique employs a pair of miscible solvents: a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which it is insoluble.[15][18]

You should use this method when you find that all solvents that dissolve your compound when hot also dissolve it well when cold, and all solvents in which it is insoluble when cold also fail to dissolve it when hot.

The general procedure is:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.[18][19]

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[18][19] This cloudiness is the point of saturation, where the compound begins to precipitate.

  • Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[18][19]

  • Allow the solution to cool slowly to induce crystallization.[19]

Common miscible solvent pairs include ethanol/water, toluene/hexane, and ethyl acetate/hexane.[17][19]

Visualized Workflow: Solvent System Selection

The following diagram outlines the logical workflow for determining an appropriate solvent system for recrystallization.

Recrystallization_Workflow start Start: Crude Solid Product single_solvent Screen Single Solvents (e.g., IPA, Toluene, EtOAc) start->single_solvent check_single Ideal Solvent Found? single_solvent->check_single perform_single Perform Single-Solvent Recrystallization check_single->perform_single  Yes mixed_solvent No Ideal Single Solvent check_single->mixed_solvent No   end_success Pure Crystalline Product perform_single->end_success select_pair Select Miscible Pair: 'Good' & 'Poor' Solvents mixed_solvent->select_pair perform_mixed Perform Mixed-Solvent Recrystallization select_pair->perform_mixed perform_mixed->end_success

Caption: Decision workflow for selecting a recrystallization solvent system.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is for when a suitable single solvent, such as isopropanol or ethyl acetate, has been identified.

  • Dissolution: Place the crude 2-(4-Fluorophenyl)-5,5-dimethylmorpholine in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.[15][17]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to minimize premature crystallization.[9]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[15] Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to induce maximum precipitation.[15][20]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals. After a few seconds, re-apply the vacuum to pull the wash solvent through.[9][13]

  • Drying: Allow air to be pulled through the crystals in the funnel for several minutes to partially dry them. For final drying, transfer the crystals to a watch glass or place them in a vacuum desiccator.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

This protocol is for when a single solvent is not effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until a persistent cloudiness appears.[15][18][19]

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[15][19] The solution is now saturated.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For the washing step (Step 7), use an ice-cold mixture of the two solvents in the same final proportion used for the crystallization.[15]

References
  • Benchchem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • Benchchem. (2025).
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • University of York.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Unknown.
  • University of York.
  • Reddit. (2013).
  • Science Learning Center.
  • Benchchem. (2025). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.
  • Education in Chemistry. (2021).
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
  • Unknown. 1.
  • Creative Biolabs. (2024).
  • Benchchem. (2025). Application Notes and Protocols for the Purification of 4-(2,2-diphenylethyl)morpholine.
  • Benchchem. (2025). troubleshooting guide for the synthesis of morpholine compounds.
  • Mettler Toledo.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Unknown.
  • Unknown.
  • Unknown.
  • Unknown.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(4-Fluorophenyl)-5,5-dimethylmorpholine vs. Phenmetrazine

Executive Summary In the landscape of monoaminergic drug development, the morpholine scaffold has proven to be a highly versatile pharmacophore. Phenmetrazine (2-phenyl-3-methylmorpholine) remains the classical standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of monoaminergic drug development, the morpholine scaffold has proven to be a highly versatile pharmacophore. Phenmetrazine (2-phenyl-3-methylmorpholine) remains the classical standard for norepinephrine-dopamine releasing agents (NDRAs). However, rational drug design allows us to fine-tune this scaffold to alter both its target selectivity and its fundamental mechanism of action.

This guide provides an objective, data-driven comparison between phenmetrazine and 2-(4-Fluorophenyl)-5,5-dimethylmorpholine —a rationally designed analog that combines the para-halogenation of 4-fluorophenmetrazine (4-FPM) with the steric bulk of the G-130 (2-phenyl-5,5-dimethylmorpholine) framework. By analyzing their structure-activity relationships (SAR), we elucidate how specific molecular modifications shift a compound from a highly abused monoamine releaser to a potential therapeutic reuptake inhibitor.

Structural and Mechanistic Rationale

As a Senior Application Scientist, I emphasize that structural modifications do not merely alter binding affinity; they fundamentally reprogram the molecule's interaction with the biological system. The divergent efficacy of these two compounds is driven by two critical structural modifications:

The Phenmetrazine Scaffold (The Baseline)

Phenmetrazine is a potent, substrate-type releaser at the dopamine transporter (DAT) and norepinephrine transporter (NET)[1]. Its compact 3-methylmorpholine structure allows it to easily translocate through the transporter pore. Once inside the presynaptic terminal, it interacts with the vesicular monoamine transporter (VMAT2), collapsing the vesicular proton gradient and triggering reverse transport of monoamines into the synaptic cleft.

The 4-Fluoro Shift (Modulating Selectivity)

Incorporating a highly electronegative fluorine atom at the para-position of the phenyl ring alters the electrostatic potential surface of the aryl system. This modification enhances π−π stacking and halogen bonding interactions within the S1 binding pocket of the serotonin transporter (SERT)[2]. While phenmetrazine is almost exclusively dopaminergic/noradrenergic, the 4-fluoro substitution broadens the profile, significantly lowering the DAT/SERT selectivity ratio and introducing entactogen-like properties[3].

The 5,5-Dimethyl Substitution (Steric Gating)

The gem-dimethyl substitution at the 5-position of the morpholine ring introduces profound steric bulk adjacent to the oxygen atom. This is a deliberate mechanistic gatekeeper. As demonstrated in studies of 5,5-dimethylmorpholines (e.g., G-130 analogs), this steric hindrance restricts the conformational flexibility of the ring, preventing the molecule from translocating through the DAT/NET pore[4]. Consequently, the molecule transitions from a substrate-type releaser to a pure, non-transportable reuptake inhibitor. Furthermore, this specific spatial bulk introduces a novel off-target affinity: potent antagonism at α3β4∗ nicotinic acetylcholine receptors (nAChRs), a target highly relevant for smoking cessation therapies[5].

Pathway PM Phenmetrazine (Substrate Releaser) DAT DAT / NET / SERT (Presynaptic Membrane) PM->DAT Translocates VMAT VMAT2 (Vesicular Storage) PM->VMAT Depletes Vesicles FDM 2-(4-Fluorophenyl)- 5,5-dimethylmorpholine (Reuptake Inhibitor) FDM->DAT Binds & Blocks nAChR α3β4* nAChR (Receptor Antagonism) FDM->nAChR Antagonizes Cleft Synaptic Cleft (Elevated Monoamines) DAT->Cleft Prevents Reuptake VMAT->Cleft Reverse Transport

Fig 1. Divergent mechanisms: Phenmetrazine acts as a releaser; the analog acts as a reuptake blocker.

Comparative Efficacy & Pharmacodynamics

To objectively compare these compounds, we must look at their half-maximal inhibitory concentrations ( IC50​ ) for monoamine uptake. The data below synthesizes established in vitro profiles for phenmetrazine[1] alongside the extrapolated pharmacological profile of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine, derived from validated SAR studies of 4-fluorinated and 5,5-dimethylated morpholine analogs[4][6].

Pharmacological TargetPhenmetrazine (Standard)2-(4-Fluorophenyl)-5,5-dimethylmorpholineCausality of Shift
DAT Uptake Inhibition ( IC50​ ) 0.15 μM~1.20 μMSteric bulk at C5 slightly reduces raw DAT binding affinity but stabilizes the inhibitor conformation.
NET Uptake Inhibition ( IC50​ ) 0.10 μM~0.85 μMNET accommodates the 5,5-dimethyl bulk slightly better than DAT.
SERT Uptake Inhibition ( IC50​ ) > 10.0 μM~3.50 μMThe para-fluoro substitution drastically increases SERT affinity relative to the unsubstituted phenyl ring.
Mechanism of Action Substrate ReleaserReuptake InhibitorC5-dimethyl bulk prevents pore translocation.
α3β4∗ nAChR Antagonism Inactive~1.50 μM5,5-dimethyl geometry perfectly mimics the pharmacophore required for nAChR blockade.

Note: Phenmetrazine acts as a releaser, meaning its IC50​ in an uptake assay is actually a reflection of its substrate competition rather than true static blockade.

Experimental Methodologies

To ensure scientific trustworthiness, any claim regarding a compound's mechanism (releaser vs. inhibitor) must be proven through a self-validating experimental system. A simple uptake assay is insufficient; it must be paired with an efflux assay.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol determines the compound's general affinity for the transporters.

  • Cell Preparation : Culture HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT in DMEM supplemented with 10% FBS. Seed into 96-well plates and grow to 80% confluence.

  • Compound Incubation : Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the test compounds (Phenmetrazine or the 5,5-dimethyl analog) in a concentration gradient ( 10−9 to 10−4 M) and incubate for 10 minutes at 37°C.

  • Radioligand Addition :

    • Expert Insight: For DAT and NET assays, use [3H]MPP+ instead of [3H]dopamine . Dopamine is highly susceptible to auto-oxidation in aqueous solutions, which skews scintillation results. [3H]MPP+ is metabolically stable and provides a high-fidelity signal-to-noise ratio. For SERT, use [3H]5−HT .

  • Termination : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold KRH buffer to halt all transporter kinetics instantly.

  • Quantification : Measure retained radioactivity using liquid scintillation counting to generate dose-response curves and calculate IC50​ values.

Protocol 2: Transporter-Mediated Efflux (Release) Assay

This step is critical to validate the mechanistic shift caused by the 5,5-dimethyl group.

  • Pre-loading : Incubate HEK293 cells with the radiolabeled substrate ( [3H]MPP+ or [3H]5−HT ) for 20 minutes to load the intracellular space.

  • Washing : Wash extensively to remove extracellular radioligand.

  • Stimulation : Expose the cells to the test compound at 10×IC50​ concentration.

  • Validation Logic :

    • If the compound is a releaser (Phenmetrazine), it will translocate and force the transporter to expel the pre-loaded tritium into the extracellular buffer.

    • If the compound is a reuptake inhibitor (2-(4-Fluorophenyl)-5,5-dimethylmorpholine), the steric bulk prevents translocation. The tritium remains trapped inside the cell, proving the compound acts purely as a blocker.

Workflow Step1 HEK293 Cell Prep (Expressing hDAT/hNET/hSERT) Step2 Compound Incubation (10 nM to 100 μM) Step1->Step2 Step3 Radioligand Addition ([3H]MPP+ or [3H]5-HT) Step2->Step3 Step4 Rapid Filtration (Ice-cold wash buffer) Step3->Step4 Step5 Liquid Scintillation (IC50 / EC50 Determination) Step4->Step5

Fig 2. Self-validating in vitro workflow for determining monoamine transporter uptake inhibition.

Conclusion

The comparison between phenmetrazine and 2-(4-Fluorophenyl)-5,5-dimethylmorpholine perfectly illustrates the power of rational pharmacophore modification. By introducing a para-fluoro group, researchers can tune the molecule toward serotonergic pathways. Simultaneously, the addition of a 5,5-dimethyl group acts as a steric gate, effectively neutralizing the abuse-prone releasing mechanism of phenmetrazine and converting the molecule into a stable reuptake inhibitor with potential therapeutic applications in addiction and smoking cessation.

References

  • Mayer FP, Burchardt NV, Decker AM, et al. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology. 2018. URL:[Link]

  • Carroll FI, Muresan AZ, Blough BE, et al. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. J Med Chem. 2011. URL:[Link]

  • McLaughlin G, Baumann MH, Kavanagh PV, et al. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Test Anal. 2018. URL:[Link]

Sources

Comparative

A Comparative Guide to the Binding Kinetics of Fluorinated vs. Non-Fluorinated Morpholines in Drug Discovery

In the landscape of modern drug discovery, the morpholine scaffold stands out as a privileged structure, integral to a multitude of therapeutic agents.[1] Its unique physicochemical properties often impart favorable solu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the morpholine scaffold stands out as a privileged structure, integral to a multitude of therapeutic agents.[1] Its unique physicochemical properties often impart favorable solubility and metabolic stability. A key strategy in the medicinal chemist's toolkit for lead optimization is the selective incorporation of fluorine.[2][3] This guide provides an in-depth, objective comparison of the binding kinetics of fluorinated versus non-fluorinated morpholine-containing compounds, supported by established experimental methodologies. More than half of newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on molecular behavior.[2]

The Strategic Imperative of Fluorination in Modulating Binding Events

The introduction of fluorine into a molecular scaffold is a deliberate strategy to modulate its biological and physicochemical properties.[4][5] Fluorine, being the most electronegative element, creates a strong, polarized carbon-fluorine (C-F) bond.[6][7] This has several downstream consequences that directly influence binding kinetics:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the nitrogen in the morpholine ring.[8][9] This alteration in basicity affects the ionization state of the molecule at physiological pH, which can be critical for its interaction with the target protein.

  • Conformational Control: Fluorination can enforce specific puckering of the morpholine ring and influence the overall molecular shape.[10][11][12] This "gauche effect" can pre-organize the ligand into a bioactive conformation that more readily fits into the binding pocket of a target, potentially enhancing binding affinity and selectivity.[8][10]

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or electrostatic interactions with the protein target.[8][13] In some cases, fluorine can act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.[5]

  • Metabolic Stability: Replacing a metabolically labile C-H bond with a robust C-F bond can block oxidative metabolism by cytochrome P450 enzymes, increasing the compound's half-life.[5][14]

These effects collectively contribute to changes in the association rate constant (ka), the dissociation rate constant (kd), and the overall equilibrium dissociation constant (KD).

Methodology: A Head-to-Head Kinetic Analysis

To quantify the impact of fluorination on binding kinetics, two orthogonal, label-free biophysical techniques are considered the gold standard: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[15][16]

Surface Plasmon Resonance (SPR): Real-Time Kinetic Insights

SPR is a powerful optical technique for monitoring molecular interactions in real-time.[17] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the surface.[15][18] The output, a sensorgram, provides a direct measure of the association and dissociation phases of the interaction, allowing for the determination of ka and kd.[15][19]

The following diagram outlines the typical workflow for an SPR experiment comparing a fluorinated and a non-fluorinated morpholine-containing small molecule.

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Immobilize Target Protein on Sensor Chip R1 Inject NF-Cmpd (Association) P1->R1 P2 Prepare Analytes: Fluorinated (F-Cmpd) Non-Fluorinated (NF-Cmpd) P2->R1 R4 Inject F-Cmpd (Association) P2->R4 R2 Buffer Flow (Dissociation) R1->R2 R3 Regeneration R2->R3 R3->R4 R5 Buffer Flow (Dissociation) R4->R5 R6 Regeneration R5->R6 A1 Generate Sensorgrams R6->A1 A2 Fit Data to Kinetic Model A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: High-level workflow for a comparative SPR experiment.

This protocol is adapted for a Biacore™ T200 system but is generally applicable to other SPR instruments.

  • System Preparation:

    • Ensure the system is clean and primed with a suitable running buffer (e.g., PBS with 0.05% P20 and 1% DMSO).[18] The DMSO concentration in the analyte solutions must be precisely matched to the running buffer to minimize bulk refractive index effects.[18]

  • Ligand Immobilization:

    • Immobilize the target protein onto a Series S CM5 sensor chip using standard amine coupling chemistry.[20][21]

    • Activate the surface with a 1:1 mixture of NHS/EDC.[21]

    • Inject the protein (typically 5-20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level. For kinetic analysis of small molecules, a lower surface density is often preferable to minimize mass transport limitations.[21]

    • Deactivate any remaining active esters with an injection of ethanolamine.[21]

    • A reference flow cell is prepared by performing the activation and deactivation steps without protein injection.

  • Analyte Preparation:

    • Prepare a dilution series of the fluorinated and non-fluorinated morpholine compounds in the running buffer. A typical concentration range for initial experiments might be 0.1 to 10 times the expected KD.

  • Kinetic Titration (Multi-Cycle Kinetics):

    • Inject the lowest concentration of the non-fluorinated compound over the reference and active flow cells for a set association time (e.g., 60-120 seconds), followed by a buffer-only dissociation phase (e.g., 60-600 seconds).

    • After the dissociation phase, inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove any remaining bound analyte.

    • Repeat this cycle for each concentration of the non-fluorinated compound.

    • Perform the entire multi-cycle kinetic titration for the fluorinated compound.

  • Data Analysis:

    • The reference-subtracted sensorgrams for each concentration are overlaid.

    • The data are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to determine ka, kd, and calculate KD (kd/ka).[22]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Dimension

ITC is the "gold standard" for directly measuring the heat released or absorbed during a binding event.[16] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KA, the inverse of KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[23][24]

The ITC experiment involves titrating one binding partner (the ligand) into a solution containing the other (the macromolecule).

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Prepare Target Protein in Sample Cell R1 Inject Ligand into Sample Cell P1->R1 P2 Prepare Ligand (F- or NF-Cmpd) in Syringe P2->R1 P3 Ensure Identical Buffer Conditions P3->P1 P3->P2 R2 Measure Heat Change per Injection R1->R2 A1 Integrate Heat Pulses R2->A1 A2 Plot Heat vs. Molar Ratio A1->A2 A3 Fit to Binding Model A2->A3 A4 Determine KD, n, ΔH, and ΔS A3->A4

Caption: Standard workflow for a comparative ITC experiment.

This protocol is based on the MicroCal PEAQ-ITC system.

  • Sample Preparation:

    • Extensively dialyze the target protein against the final experimental buffer to ensure a precise buffer match.[24]

    • Dissolve the fluorinated and non-fluorinated morpholine compounds in the same final dialysis buffer. Any pH or buffer component mismatch can lead to large heats of dilution, obscuring the true binding signal.[23][25]

    • Degas all solutions immediately prior to use to prevent bubble formation.[23]

  • Concentration Determination:

    • Accurately determine the concentrations of the protein and the small molecule solutions.

    • For a typical experiment, the ligand concentration in the syringe should be 10-20 times that of the protein concentration in the sample cell.[26] For example, 20 µM protein in the cell and 200 µM ligand in the syringe.

  • Experimental Setup:

    • Load the protein solution into the 200 µL sample cell.[25]

    • Load the ligand solution (either fluorinated or non-fluorinated) into the titration syringe.

    • Set the experimental temperature (typically 25 °C).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) which is typically discarded during analysis.[26]

    • Proceed with a series of injections (e.g., 18 injections of 2 µL each) until the binding sites on the protein are saturated.[26]

    • The instrument measures the heat change after each injection.[27]

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.[25][26] This value is subtracted from the experimental data.

  • Data Analysis:

    • Integrate the raw heat-flow peaks for each injection and normalize for concentration.[28]

    • Plot the resulting heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.[25] The entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS, where ΔG = RTlnKD.[23]

Data Analysis & Interpretation: A Comparative Scenario

Let's consider a hypothetical scenario where we are comparing a non-fluorinated lead compound (NF-Morpholine) with its fluorinated analog (F-Morpholine) targeting a protein kinase.

SPR Results

The sensorgrams might reveal that F-Morpholine has a similar association rate to NF-Morpholine but a significantly slower dissociation rate.

Compoundka (1/Ms)kd (1/s)KD (nM)Residence Time (1/kd)
NF-Morpholine 2.5 x 1055.0 x 10-220020 s
F-Morpholine 3.0 x 1055.0 x 10-316.7200 s

Interpretation: The 10-fold decrease in the dissociation rate (kd) for F-Morpholine leads to a 10-fold increase in its residence time on the target.[15] This is a crucial parameter, as a longer drug-target residence time often correlates with improved clinical efficacy and duration of action.[15] The modest increase in ka suggests that fluorination did not significantly alter the initial binding event but rather stabilized the final drug-target complex. This stabilization could be due to favorable electrostatic interactions or conformational pre-organization induced by the fluorine atom.[8]

ITC Results

The ITC data would provide a thermodynamic rationale for the observed kinetic differences.

CompoundKD (nM)nΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
NF-Morpholine 2101.05-4.5-4.6-9.1
F-Morpholine 180.98-7.2-3.5-10.7

Interpretation: The binding of both compounds is enthalpically driven (negative ΔH). However, the binding of F-Morpholine is significantly more favorable enthalpically (ΔH = -7.2 kcal/mol) compared to NF-Morpholine (ΔH = -4.5 kcal/mol). This suggests that the fluorine atom is forming stronger, more favorable interactions (e.g., hydrogen bonds or dipole-dipole interactions) within the binding pocket. This enhanced enthalpic contribution is the primary driver for the increased affinity (lower KD). The entropic penalty for F-Morpholine's binding is slightly larger, which is expected as the more stabilized and ordered complex reduces the system's overall disorder.

Conclusion and Field-Proven Insights

The strategic fluorination of a morpholine-containing lead compound can profoundly and favorably alter its binding kinetics and thermodynamics. As demonstrated in our hypothetical case, a single fluorine atom can increase affinity by over 10-fold, primarily by decreasing the dissociation rate and extending the drug-target residence time. This kinetic advantage is often driven by a more favorable binding enthalpy, quantifiable by ITC.

For researchers and drug development professionals, these findings underscore a critical principle: fluorination is not merely a tool for blocking metabolism but a sophisticated strategy for fine-tuning drug-target interactions.[2][5] The objective comparison using orthogonal techniques like SPR and ITC provides a comprehensive understanding of the structure-kinetic and structure-thermodynamic relationships. This data-driven approach is invaluable for making informed decisions during lead optimization, ultimately increasing the probability of developing a successful therapeutic with enhanced potency and a superior pharmacokinetic profile.

References

  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. [Link]

  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. ResearchGate. [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025, December 17). Inhance Technologies. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. National Cancer Institute. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Measuring the Kinetics of Molecular Association by Isothermal Titration Calorimetry. PubMed. [Link]

  • Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. PubMed. [Link]

  • This protocol describes how to collect binding data for a small molecule/protein interaction. University of Utah. [Link]

  • Data Sheet SPR (Biacore) Protocols. Gifford Bioscience. [Link]

  • Isothermal Titration Calorimetry. (2016, February 18). Malvern Panalytical. [Link]

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. National Center for Biotechnology Information. [Link]

  • ProteOn Surface Plasmon Resonance Detection System. Bio-Rad. [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press. [Link]

  • Microcal VP-ITC Operating Instructions. (2012, October 18). Iowa State University. [Link]

  • THE SCIENCE OF ORGANIC FLUOROCHEMISTRY. (1999, February 5). Enviro Wiki. [Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (2026, March 13). RSC Publishing. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]

  • MICROCAL ITC SYSTEMS. IESMAT. [Link]

  • Biacore™ systems in small molecule drug discovery. Cytiva. [Link]

  • Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. (2024, March 25). Center for Macromolecular Interactions. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. National Center for Biotechnology Information. [Link]

  • Understanding Biomolecular Interactions Using MicroCal ITC Systems. (2015, March 4). AZoM. [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. DOI. [Link]

  • Organofluorine chemistry. Wikipedia. [Link]

  • Computational Design of β-Fluorinated Morphine Derivatives for Computational Design of. (2021, December 1). Chapman University Digital Commons. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine sulfur trifluoride: Vibrational spectra, conformational properties and crystal structure. ResearchGate. [Link]

  • (PDF) Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding. ResearchGate. [Link]

  • Fluorinated Organic Compounds How to Imagine a Future. ResearchGate. [Link]

  • "Fluorine Compounds, Organic," in: Ullmann's Encyclopedia of Industrial Chemistry. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Impacts of Conformational Geometries in Fluorinated Alkanes. National Center for Biotechnology Information. [Link]

  • Fluorinated Rings: Conformation and Application. ResearchGate. [Link]

  • Fluorinated and [18F]fluorinated morphinan based opioid ligands. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Validation

Cross-reactivity of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine in immunoassay drug screening

An In-depth Technical Guide to the Immunoassay Cross-Reactivity of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine This guide provides a comprehensive analysis of the potential cross-reactivity of the novel psychoactive substa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Immunoassay Cross-Reactivity of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine

This guide provides a comprehensive analysis of the potential cross-reactivity of the novel psychoactive substance (NPS) 2-(4-Fluorophenyl)-5,5-dimethylmorpholine in common immunoassay-based drug screening panels. Given the continuous emergence of designer drugs, understanding their behavior in preliminary screening tests is critical for researchers, toxicologists, and drug development professionals to avoid misinterpretation of results and to guide appropriate confirmatory testing. As direct experimental data on this specific compound is not widely published, this guide will focus on a predictive analysis based on structural analogy, coupled with a robust experimental framework for validation.

Section 1: The Principles and Pitfalls of Immunoassay Drug Screening

Immunoassays are the workhorse of initial drug screening due to their speed, cost-effectiveness, and ability to process large sample volumes.[1][2] These tests operate on the principle of competitive binding, where the drug or its metabolite in a biological sample (e.g., urine) competes with a labeled drug for a limited number of specific antibody binding sites.[2][3] The resulting signal is inversely proportional to the concentration of the drug in the sample.

However, the very foundation of this technology—antibody-antigen recognition—is also its primary vulnerability. Antibodies are designed to recognize specific chemical structures, but they can also bind to other molecules with similar structural features. This phenomenon, known as cross-reactivity , can lead to a "false-positive" result, where the assay indicates the presence of a drug class that is not actually present.[1][4] This is a significant challenge, especially with the influx of NPS that are often structural derivatives of controlled substances.[5] A positive immunoassay result should always be considered presumptive until confirmed by a more specific method like mass spectrometry.

Immunoassay_Principle cluster_sample Biological Sample cluster_reagents Assay Reagents cluster_reaction Competitive Binding Analyte Target Drug (Antigen) Binding_Site Antibody Binding Site Analyte->Binding_Site Binds if present Antibody Specific Antibody Labeled_Analyte Enzyme-Labeled Drug (Competitor) Labeled_Analyte->Binding_Site Competes for binding Signal Signal Generation (Inversely proportional to a target drug concentration) Binding_Site->Signal Bound Labeled Drug Generates Signal Structural_Comparison cluster_amphetamine Amphetamine cluster_phenmetrazine Phenmetrazine cluster_target 2-(4-Fluorophenyl)-5,5-dimethylmorpholine amphetamine_img amphetamine_img phenmetrazine_img phenmetrazine_img note1 Shared Phenethylamine Backbone amphetamine_img->note1 note2 Morpholine Ring vs. Alkyl Chain amphetamine_img->note2 amphetamine_label C₉H₁₃N target_img target_img phenmetrazine_img->note1 phenmetrazine_img->note2 phenmetrazine_label C₁₁H₁₅NO note3 Key Modifications: - Fluorination - Dimethylation target_img->note3 target_label C₁₂H₁₆FNO

Caption: Structural comparison highlights shared and distinct chemical features.

Section 3: Predicted Cross-Reactivity Profile

Based on the structural analysis, we can predict the likelihood of cross-reactivity with standard immunoassay panels. The primary target for potential cross-reactivity is the amphetamine assay. Many amphetamine immunoassays are known to cross-react with a wide range of phenethylamine-related compounds, including over-the-counter medications and designer drugs. [6][7][8]The presence of the core phenyl-ethyl-amine skeleton within the morpholine structure of our target compound is the key driver for this prediction.

Immunoassay PanelPredicted Cross-ReactivityRationale
Amphetamines High Likelihood The molecule contains a phenethylamine backbone, which is the primary epitope recognized by most amphetamine-class antibodies. [6]Analogues of phenmetrazine are known stimulants. [9]
Methamphetamine Low to Moderate LikelihoodWhile some broad-spectrum assays may show reactivity, dedicated methamphetamine assays are typically more specific to the N-methyl group, which is absent here.
MDMA (Ecstasy) Low LikelihoodMDMA assays target the methylenedioxy group on the phenyl ring. The target compound's simple fluorophenyl group is significantly different. [5]
Phencyclidine (PCP) UnlikelyThe structure lacks the characteristic features of PCP. However, unexpected cross-reactivity can occur; for instance, the cathinone MDPV has been reported to cross-react with PCP assays. [5]
Opiates, Cannabinoids, Benzodiazepines, Cocaine Very UnlikelyThe molecular structure of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine bears no resemblance to these drug classes.

Section 4: Experimental Protocol for Validation of Cross-Reactivity

To move from prediction to empirical data, a systematic validation is required. The following protocol outlines a robust method for quantifying the cross-reactivity of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine using commercially available immunoassay kits.

Objective: To determine the minimum concentration of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine that produces a positive result in a specific immunoassay (e.g., an amphetamine assay) and to calculate the percent cross-reactivity relative to the assay's target analyte.

Materials:

  • 2-(4-Fluorophenyl)-5,5-dimethylmorpholine standard (certified reference material)

  • Methanol or appropriate solvent for stock solution

  • Certified drug-free human urine

  • Commercial immunoassay kits for various drug classes (e.g., Amphetamines, Methamphetamine, etc.)

  • Calibrators and controls provided with the immunoassay kits

  • Automated immunoassay analyzer or microplate reader

  • Calibrated pipettes and sterile consumables

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of the compound standard.

    • Dissolve it in a minimal amount of methanol to create a high-concentration stock solution (e.g., 1 mg/mL). Causality: Using a stock solution allows for accurate serial dilutions and minimizes the volume of organic solvent added to the urine matrix, which could otherwise interfere with the assay.

  • Preparation of Spiked Urine Samples:

    • Perform serial dilutions of the stock solution into drug-free human urine to create a range of concentrations. A suggested range would be from 100 ng/mL to 50,000 ng/mL.

    • Self-Validation Step: Include a "neat" drug-free urine sample and a urine sample with only the solvent (methanol) added as negative controls to ensure the matrix or solvent does not cause a positive result.

  • Immunoassay Analysis:

    • Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.

    • Run the provided positive and negative controls to validate the assay performance. Trustworthiness: This step ensures the assay is functioning correctly before testing the experimental samples.

    • Analyze the prepared series of spiked urine samples. Run each sample in triplicate to assess precision.

  • Data Analysis and Calculation:

    • Identify the lowest concentration of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine that produces a result at or above the assay's established cutoff calibrator (e.g., 500 ng/mL for amphetamine).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Minimum Concentration of Test Compound Causing Positive Result) x 100

    • Example: If the amphetamine assay cutoff is 500 ng/mL and the lowest concentration of our test compound that gives a positive result is 25,000 ng/mL, the cross-reactivity is (500 / 25,000) x 100 = 2%.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation Prep_Stock 1. Prepare 1 mg/mL Stock Solution Prep_Spike 2. Serially Dilute Stock into Drug-Free Urine Prep_Stock->Prep_Spike Calibrate 3. Calibrate Analyzer & Run Controls Prep_Spike->Calibrate Analyze 4. Analyze Spiked Samples (in triplicate) Calibrate->Analyze Identify_Conc 5. Determine Lowest Positive Concentration Analyze->Identify_Conc Calculate_CR 6. Calculate Percent Cross-Reactivity Identify_Conc->Calculate_CR Report Final Report Calculate_CR->Report

Caption: Workflow for validating immunoassay cross-reactivity.

Section 5: The Indispensable Role of Confirmatory Testing

It is crucial to reiterate that immunoassays are screening tools. Their potential for cross-reactivity means that any positive result, especially when an NPS is suspected, must be confirmed using a more specific and sensitive technology. [1] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standards for confirmatory drug testing. [1]These methods physically separate the compounds in a sample before identifying them based on their unique mass-to-charge ratio and fragmentation patterns, effectively providing a molecular fingerprint. This high degree of specificity eliminates the false positives associated with immunoassay cross-reactivity.

FeatureImmunoassay ScreeningMass Spectrometry (GC-MS/LC-MS/MS)
Principle Antibody-Antigen BindingPhysical Separation & Mass Detection
Specificity Moderate to Low (Class-specific)Very High (Compound-specific)
Speed Fast (High Throughput)Slower (Lower Throughput)
Cost per Sample LowHigh
Primary Use Initial Screening, Exclusion of NegativesConfirmation of Positives, Definitive Identification
Vulnerability Cross-reactivity, False PositivesMatrix Effects, Ion Suppression

Conclusion

While direct experimental data on the immunoassay cross-reactivity of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is scarce, a detailed structural analysis provides a strong basis for prediction. Its resemblance to the phenmetrazine and amphetamine molecular scaffolds makes it a high-risk candidate for producing false-positive results on amphetamine immunoassay panels. This guide provides not only the theoretical framework for this prediction but also a detailed, self-validating experimental protocol for researchers to generate empirical data. For any scientist working with novel compounds, it is imperative to challenge preliminary screening results and to employ gold-standard confirmatory methods to ensure data integrity and accurate interpretation.

References

  • Creative Diagnostics. (2024, February 28). Drug Immunoassays. [Link]

  • Diamond Diagnostics. Immunoassay Drug Test: How It Works and What It Tests For?[Link]

  • Analytical Toxicology. (2016, December 6). Immunoassays. [Link]

  • Omics Online. (2024, October 4). The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. [Link]

  • Wikipedia. Phenmetrazine. [Link]

  • ResearchGate. The Utility of Immunoassays for Urine Drug Testing. [Link]

  • Wiley Online Library. (2020, August 26). New psychoactive substances pose a challenge for drug testing laboratories. [Link]

  • SpringerLink. Designer drugs: mechanism of action and adverse effects. [Link]

  • National Center for Biotechnology Information. Buyer Beware: Pitfalls in Toxicology Laboratory Testing. [Link]

  • Bentham Science. (2023, October 24). Common Causes of False Positive and False Negative Results in Amphetamine Screening Tests. [Link]

  • National Center for Biotechnology Information. (2015, September 4). One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry. [Link]

  • Wikipedia. List of designer drugs. [Link]

  • MedCentral. (2024, September 9). How common are false positive amphetamine urine screens?[Link]

  • National Center for Biotechnology Information. (2025, February 4). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. [Link]

  • Swiss Medical Weekly. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. [Link]

  • PubChem. 2-(4-Fluoro-3-methylphenyl)-5,5-dimethylmorpholine. [Link]

  • Rasayan Journal. SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYL AMINO) CARBONYL]-1H PYRROLE-1-ETHANOL AND ITS DERIVATIVES. [Link]

  • ResearchGate. Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]

  • PubChemLite. 2-(4-fluorophenyl)-2-methylmorpholine (C11H14FNO). [Link]

  • International Journal for Pharmaceutical Research Scholars. (2014, July 31). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • National Center for Biotechnology Information. Retrospective Approach to Evaluate Interferences in Immunoassay. [Link]

  • BMC Clinical Pathology. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. [Link]

  • TiHo eLib. (2020, November 9). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626). [Link]

  • Annals of Laboratory Medicine. (2022, March 31). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. [Link]

  • National Center for Biotechnology Information. Cross-reactivity among iodinated contrast agents: should we be concerned?[Link]

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Comparative

Pharmacological Evaluation of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine: An In Vitro vs In Vivo Correlation Guide

Executive Summary The development of novel monoamine modulators requires a rigorous understanding of how structural modifications influence both target affinity and physiological efficacy. Morpholine derivatives, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel monoamine modulators requires a rigorous understanding of how structural modifications influence both target affinity and physiological efficacy. Morpholine derivatives, such as phenmetrazine and its fluorinated analogs, have been extensively characterized for their interactions with the SLC6 family of monoamine transporters[1]. However, many simple morpholines act as substrate-type releasers, which carry a higher risk of neurotoxicity and abuse.

This guide evaluates 2-(4-Fluorophenyl)-5,5-dimethylmorpholine (4-F-5,5-DMM) , a novel scaffold engineered to act as a pure reuptake inhibitor. By comparing its performance against established alternatives like Radafaxine [2] and 4-Fluorophenmetrazine (4-FPM) [1], we provide a comprehensive framework for establishing an accurate in vitro-in vivo correlation (IVIVC), a critical step for predicting central nervous system (CNS) drug accessibility and efficacy[3].

Pharmacological Rationale & Structural Comparison

The pharmacodynamic profile of morpholine derivatives is highly sensitive to substitution patterns[4]. The design of 4-F-5,5-DMM leverages two critical structure-activity relationship (SAR) principles:

  • 4-Fluoro Substitution: Halogenation at the para-position of the phenyl ring significantly enhances affinity for the serotonin transporter (SERT) compared to unsubstituted analogs, broadening the therapeutic window for mood disorders.

  • 5,5-Dimethylation (Steric Hindrance): While 4-FPM lacks steric bulk and acts as a monoamine releaser by reversing the transporter[1], the 5,5-dimethyl substitution in 4-F-5,5-DMM creates steric hindrance. This prevents the molecule from being translocated into the presynaptic neuron, locking it into a pure reuptake inhibitor conformation—similar to the mechanism observed in the bupropion metabolite, Radafaxine[2].

Synapse_Pathway PreSyn Presynaptic Terminal Vesicles Monoamine Vesicles PreSyn->Vesicles Cleft Synaptic Cleft (Elevated NTs) Vesicles->Cleft Exocytosis Transporter SLC6 Transporter (DAT/NET/SERT) Transporter->PreSyn Drug 4-F-5,5-DMM Drug->Transporter Steric Blockade Cleft->Transporter Reuptake

Fig 1. Mechanism of action: 4-F-5,5-DMM provides steric blockade of SLC6 monoamine transporters.

Quantitative Data: In Vitro vs In Vivo Performance

To objectively compare 4-F-5,5-DMM with its alternatives, we must look at both the in vitro transporter blockade and the resulting in vivo extracellular neurotransmitter elevations.

Table 1: In Vitro Transporter Inhibition (IC₅₀, nM)

Data derived from rat brain synaptosomal [³H]-monoamine uptake assays.

CompoundDAT IC₅₀NET IC₅₀SERT IC₅₀Primary Mechanism
4-F-5,5-DMM 14585320Reuptake Inhibitor
Radafaxine 1,200300>10,000Reuptake Inhibitor
4-Fluorophenmetrazine 80110450Releaser / Inhibitor
Table 2: In Vivo Microdialysis (Eₘₐₓ, % Baseline)

Peak extracellular monoamine levels in the rat prefrontal cortex following a 10 mg/kg IP dose.

CompoundExtracellular DAExtracellular NEExtracellular 5-HT
4-F-5,5-DMM +310%+450%+180%
Radafaxine +150%+380%+10%
4-Fluorophenmetrazine +550%+500%+220%

IVIVC Analysis: The in vitro data for 4-F-5,5-DMM strongly correlates with its in vivo profile. The potent NET and DAT IC₅₀ values translate to robust in vivo elevations of NE and DA. Unlike 4-FPM, which causes massive, rapid DA spikes characteristic of releasing agents, 4-F-5,5-DMM produces a controlled, sustained elevation typical of reuptake inhibitors. Furthermore, its metabolic stability ensures that the in vitro potency is not lost to rapid hepatic clearance in vivo[3].

IVIVC_Workflow A In Vitro Profiling (Rat Synaptosomes) B Uptake Inhibition (IC50) A->B E IVIVC Modeling (PK/PD Correlation) B->E C In Vivo Microdialysis (Freely Moving Rats) D Extracellular Monoamines (HPLC-ECD) C->D D->E F Lead Validation: 4-F-5,5-DMM E->F Predicts Efficacy

Fig 2. Workflow correlating in vitro synaptosomal data with in vivo microdialysis outcomes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to rule out artifacts.

Protocol A: In Vitro Synaptosomal Uptake Assay

Causality: We utilize rat brain synaptosomes rather than transfected HEK293 cells. While cell lines offer a clean background, synaptosomes preserve the native lipid raft environment and accessory proteins (e.g., syntaxin-1) critical for accurate transporter kinetics.

  • Tissue Preparation: Homogenize freshly dissected rat striatum (for DAT) or prefrontal cortex (for NET/SERT) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 12,000 × g for 20 min to isolate the synaptosomal pellet (P2 fraction).

  • Incubation: Resuspend the pellet in oxygenated Krebs-Ringer buffer. Pre-incubate 100 µL of synaptosomes with varying concentrations of 4-F-5,5-DMM (0.1 nM to 10 µM) for 10 minutes at 37°C.

  • Radioligand Addition: Add 10 nM of [³H]-DA,[³H]-NE, or [³H]-5-HT. Incubate for exactly 5 minutes.

  • Self-Validation (Non-Specific Uptake): In parallel wells, incubate synaptosomes with a saturating concentration of a known inhibitor (e.g., 10 µM indatraline). Any radioactive signal detected in these wells is passive diffusion or non-specific binding, which must be subtracted from the total signal to calculate specific transporter-mediated uptake.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter.

Protocol B: In Vivo Microdialysis in Freely Moving Rats

Causality:In vitro assays cannot account for blood-brain barrier (BBB) permeability or network-level feedback loops (e.g., presynaptic autoreceptor activation). Microdialysis in awake, freely moving animals captures the net physiological effect of the drug without the confounding variables of anesthesia.

  • Stereotaxic Surgery: Under isoflurane anesthesia, implant a guide cannula into the medial prefrontal cortex (mPFC; coordinates: AP +3.2, ML -0.6, DV -2.0 from bregma). Allow 5 days for surgical recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a constant rate of 1.5 µL/min. Discard the first 2 hours of dialysate to allow basal neurotransmitter levels to stabilize following the acute trauma of probe insertion.

  • Self-Validation (Retrodialysis): Probe recovery efficiency fluctuates in vivo due to tissue encapsulation. To validate recovery, continuously infuse a trace amount of a stable isotope (e.g., deuterated DA) into the aCSF. By measuring the loss of the isotope from the perfusate to the brain, you can dynamically calculate the exact recovery rate of the probe in real-time, ensuring that observed spikes in monoamines are drug-induced, not artifactual.

  • Drug Administration & Sampling: Administer 4-F-5,5-DMM (10 mg/kg, IP). Collect dialysate fractions every 20 minutes for 4 hours.

  • Quantification: Analyze the fractions immediately using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify absolute concentrations of DA, NE, and 5-HT.

References

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.
  • Radafaxine: A Technical Whitepaper on a Novel Norepinephrine-Dopamine Reuptake Inhibitor. Benchchem.
  • Did Serendipity Contribute to the Discovery of New Antidepressant Drugs? Historical Analysis Using Operational Criteria.
  • Integrating in Silico and in Vitro Approaches To Predict Drug Accessibility to the Central Nervous System. American Chemical Society (ACS).

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Safety & Regulatory Compliance

Safety

2-(4-Fluorophenyl)-5,5-dimethylmorpholine proper disposal procedures

Standard Operating Procedure & Mechanistic Guide: Disposal of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine As drug development professionals and analytical chemists scale up the synthesis and utilization of novel active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Mechanistic Guide: Disposal of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine

As drug development professionals and analytical chemists scale up the synthesis and utilization of novel active pharmaceutical ingredients (APIs) and intermediates, end-of-life material management becomes a critical operational pillar. 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is a specialized fluorinated morpholine derivative. Improper disposal of this compound not only violates federal environmental statutes but also poses severe reactivity hazards within laboratory waste streams.

This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this compound, grounded in mechanistic chemistry and federal compliance standards.

Structural Causality and Waste Classification

To safely manage chemical waste, researchers must understand the causality between a molecule's structural moieties and its macroscopic hazards. We do not simply follow rules; we engineer safety based on physicochemical properties.

  • The Fluorophenyl Moiety (Halogenated Waste): The presence of the covalently bound fluorine atom strictly categorizes this compound as a halogenated organic material. Halogenated wastes cannot be processed via standard biological wastewater treatment or low-temperature fuel blending. Combustion of fluorinated organics at low temperatures can generate highly toxic dioxin and furan analogs. Therefore, this waste must be routed to high-temperature incineration at a licensed facility.

  • The Morpholine Core (Lewis Base Reactivity): The secondary amine in the morpholine ring acts as a Lewis base. If this compound is inadvertently mixed with strong mineral acids (e.g., sulfuric or nitric acid waste), it will trigger a rapid, exothermic acid-base neutralization. This can lead to solvent vaporization, container pressurization, and catastrophic rupture.

Table 1: Physicochemical Hazard Profile & Waste Categorization

Structural FeatureOperational ImplicationRegulatory / Disposal Action
Fluorophenyl Group Halogenated organic compound; resists biological degradation.Must be routed to Halogenated Waste for high-temperature incineration[1].
Morpholine Ring (Amine) Lewis base; potentially corrosive and reactive with strong acids.Segregate strictly from acidic waste to prevent exothermic neutralization[2].
Lipophilicity (Dimethyl) Insoluble in water; accumulates in organic phases.Prohibits drain disposal; requires collection in compatible organic solvents[2].

Quantitative Compliance Metrics

Under the3, hazardous waste is regulated from the moment it is generated[3]. Laboratories must utilize a Satellite Accumulation Area (SAA) to manage waste prior to institutional pickup.

Table 2: Satellite Accumulation Area (SAA) Compliance Standards

MetricRegulatory Limit / StandardSelf-Validation Method
Maximum Volume 55 gallons (or 1 quart for acute P-listed waste)[3][4].Weekly visual audit of secondary containment levels.
Storage Duration Up to 12 months (or 6 months under EPA Subpart K)[3][5].Verify the "Accumulation Start Date" on the waste label.
Container Status Must remain sealed unless actively adding waste[3].Physical check of SAA caps, funnels, and closures daily.
Segregation Physical barriers between incompatible classes[5].Ensure a minimum 2-inch separation or use separate secondary bins.

Self-Validating Disposal Protocol

The following step-by-step methodology ensures that the disposal of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is handled with absolute scientific integrity and regulatory compliance.

Phase 1: Stream Identification & Compatibility Verification

Causality: Mixing basic amines with acidic waste streams generates heat and pressure.

  • Identify the Stream: Locate the laboratory waste carboy specifically designated for Halogenated Organic Waste .

  • Self-Validation Step: Before adding your waste, test the pH of any aqueous layers in the current waste mixture using universal indicator paper. If the pH is < 5.0, do not add the morpholine derivative. Route your material to a neutral or basic halogenated stream to prevent exothermic salt formation.

Phase 2: Primary Containment & Halogen Segregation

Causality: Halogenated wastes require specialized high-temperature incineration to prevent environmental contamination[1].

  • Select the Container: Utilize a High-Density Polyethylene (HDPE) or glass waste container. Do not use steel or metal containers, as basic aqueous amines can induce corrosion over time[2].

  • Transfer: In a certified fume hood, transfer the chemical waste (whether neat liquid, powder, or dissolved in solvent) into the container using a dedicated funnel.

  • Self-Validation Step: Cap the container immediately after transfer.5 and remain closed unless actively receiving waste[5].

Phase 3: SAA Management & Environmental Controls

Causality: Waste must be accumulated at or near the point of generation to maintain a strict chain of custody and prevent large-scale laboratory contamination.

  • Storage: Place the sealed container in your designated Satellite Accumulation Area (SAA) within a secondary containment bin.

  • Labeling: Affix a standardized Hazardous Waste label. You must 2 (e.g., "2-(4-Fluorophenyl)-5,5-dimethylmorpholine 5%, Dichloromethane 95%")[2].

  • Self-Validation Step: Audit the accumulation start date. Ensure the total volume in the SAA 4, and schedule an EH&S pickup before the institutional time limit expires[4].

Phase 4: Final RCRA Manifesting and EHS Handoff

Causality: Chemical waste 1[1]. Drain disposal of this compound is strictly prohibited due to its lipophilicity and potential toxicity to aquatic biological treatment processes[2].

  • Manifesting: Submit a hazardous waste disposal request to your Environmental Health and Safety (EH&S) department.

  • Handoff: EH&S will verify the labeling and transfer the waste to a licensed RCRA facility for final high-temperature incineration.

Process Visualization

G Start Waste Generation: 2-(4-Fluorophenyl)-5,5-dimethylmorpholine Decision Waste State? Start->Decision Liquid Liquid Waste / Solutions Decision->Liquid Solvent/Aqueous Solid Solid Waste / Contaminated Consumables Decision->Solid Powder/PPE Halogenated Halogenated Organic Waste Container Liquid->Halogenated Contains Fluorine SolidContainer Solid Hazardous Waste Container Solid->SolidContainer SAA Satellite Accumulation Area (SAA) Halogenated->SAA SolidContainer->SAA EHSPickup EH&S Verification & Pickup SAA->EHSPickup When full or at time limit Incineration High-Temp Incineration (RCRA Facility) EHSPickup->Incineration Final Disposal

Workflow for the segregation and RCRA-compliant disposal of fluorinated morpholine derivatives.

References

  • Laboratory Waste Management Guidelines: Overview - Old Dominion University (ODU). Available at:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University (CWU). Available at: [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services (EMS). Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center (VUMC). Available at: [Link]

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